A-484954
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-amino-1-cyclopropyl-3-ethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-2-17-12(20)8-5-7(10(15)19)9(14)16-11(8)18(13(17)21)6-3-4-6/h5-6H,2-4H2,1H3,(H2,14,16)(H2,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWODCHXORCTEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(N=C2N(C1=O)C3CC3)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566729 | |
| Record name | 7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142557-61-7 | |
| Record name | 7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 142557-61-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Synthesis of A-484954: A Selective eEF2K Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
A-484954 is a potent and selective, ATP-competitive inhibitor of eukaryotic elongation factor 2 kinase (eEF2K), a crucial regulator of protein synthesis.[1][2] Discovered through high-throughput screening of a chemical library, this small molecule, with the systematic name 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide, has become a valuable tool for investigating the physiological and pathological roles of eEF2K.[3][4] This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Discovery
This compound was identified as a highly selective inhibitor of eEF2K from a chemical library via a high-throughput screening (HTS) campaign.[4] This effort was prompted by the need for more specific inhibitors of eEF2K, as earlier compounds like NH125 showed some contradictory effects on eEF2 phosphorylation.[1][5] The screening process identified this compound as a promising hit with sub-micromolar inhibitory activity against eEF2K and minimal off-target effects on a wide range of other serine/threonine and tyrosine kinases.[6]
Synthesis of this compound
The synthesis of this compound, a pyrido[2,3-d]pyrimidine-2,4-dione derivative, has been reported through a multi-step process. Two primary synthetic routes are described below, starting from 6-amino-1,3-disubstituted uracils.
Experimental Protocol: Synthesis of this compound
Method 1:
A synthetic route to this compound (referred to as compound 6 ) starts from 6-amino-1-ethyluracil.
-
Step 1: Synthesis of 6-Amino-1-cyclopropyl-3-ethyl-uracil. 6-Amino-1-ethyluracil is reacted with the appropriate reagents to introduce a cyclopropyl group at the N1 position.
-
Step 2: Vilsmeier Reagent Formation. A Vilsmeier reagent is prepared using dimethylformamide and oxalyl chloride.
-
Step 3: Cyclization to form the Pyrido[2,3-d]pyrimidine core. The resulting intermediate from Step 1 is treated with the Vilsmeier reagent, followed by reaction with cyanoacetamide in the presence of a base like triethylamine in ethanol to yield this compound (6 ). This two-step process yields the final compound in approximately 78% yield.[3]
Method 2:
An alternative synthesis involves a different cyclization strategy.
-
Starting Material: 6-amino-1,3-disubstituted uracils.
-
Reaction Steps: A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, including this compound, were synthesized from these starting materials. The specific reagents and conditions for each step to yield this compound would follow a similar logic of forming the fused pyridine ring.[3][7]
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of eEF2K with a reported IC50 of approximately 280 nM in enzymatic assays.[6] It acts in an ATP-competitive manner, with its IC50 value increasing with higher concentrations of ATP, while being unaffected by the concentration of calmodulin.[6] this compound effectively reduces the phosphorylation of eEF2 in cellular assays without altering the total protein level of eEF2.[1]
Quantitative Data for this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 (eEF2K) | 280 nM | Enzymatic Assay | [6] |
| IC50 (eEF2K) | 420 nM | Enzymatic Assay | [3][7] |
| Inhibition of eEF2 Phosphorylation | Effective at concentrations as low as 10 µM in cell-based assays | Western Blot in H1299 cells | [2] |
| Effect on Cancer Cell Growth | Minimal | Cell viability assays | [5] |
Key Signaling Pathways Influenced by this compound
This compound, through its inhibition of eEF2K, has been shown to modulate several signaling pathways, leading to a range of cellular and physiological effects.
Vasorelaxation and Blood Pressure Regulation
This compound induces vasorelaxation and can lower blood pressure.[4][8] This is thought to occur through a dual mechanism:
-
Direct opening of inwardly rectifying potassium (Kir) channels in vascular smooth muscle cells.
-
Activation of the β2-adrenergic receptor pathway , leading to increased cAMP and PKA activity, which further potentiates Kir channel activation.[4]
Caption: this compound induced vasorelaxation pathway.
Diuretic Effect via the NO/Nrf2/AT2R Pathway
In spontaneously hypertensive rats, this compound has been shown to have a diuretic effect. This is mediated by the activation of the Nitric Oxide (NO)/Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Angiotensin II type 2 receptor (AT2R) pathway.
Caption: this compound induced diuretic effect pathway.
Experimental Protocols
eEF2K Enzymatic Assay (Luminescence-based HTS)
This protocol is adapted from a high-throughput screening assay for eEF2K inhibitors.
Materials:
-
Purified human eEF2K enzyme
-
MH-1 peptide (surrogate substrate)
-
ATP
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.15 µM BSA, 100 µM EGTA)
-
This compound (or test compounds)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.
-
Assay Plate Preparation: Dispense 2 µL of the compound dilutions into the wells of a 384-well plate.
-
Enzyme and Substrate Preparation: Prepare an assay mixture containing eEF2K (e.g., 6 ng/µL) and MH-1 peptide (e.g., 100 µmol/L) in kinase buffer.
-
Reaction Initiation: Add 4 µL of the assay mixture to each well. Then, add 4 µL of ATP solution to initiate the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the luminescence-based ATP detection reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value for this compound.
Western Blot for eEF2 Phosphorylation
This protocol is used to assess the effect of this compound on eEF2 phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., H1299)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-eEF2 (Thr56) and anti-total eEF2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies against phospho-eEF2 and total eEF2. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated eEF2 to total eEF2 for each treatment condition.
Caption: Western Blot experimental workflow.
Conclusion
This compound is a pivotal pharmacological tool for studying the multifaceted roles of eEF2K in health and disease. Its discovery through high-throughput screening and subsequent chemical synthesis have provided researchers with a selective and potent inhibitor. The detailed understanding of its synthesis, biological activity, and effects on key signaling pathways, as outlined in this guide, will facilitate further research into the therapeutic potential of targeting eEF2K in various pathological conditions, including cancer, cardiovascular diseases, and neurological disorders.
References
- 1. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A-484954: An In-depth Technical Guide to a Selective eEF2K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-484954 is a potent and selective small-molecule inhibitor of eukaryotic elongation factor 2 kinase (eEF2K), a unique α-kinase that plays a critical role in regulating protein synthesis. By phosphorylating its only known substrate, eukaryotic elongation factor 2 (eEF2), eEF2K halts the elongation phase of translation. This mechanism is implicated in various cellular processes and disease states, including cancer, neurological disorders, and cardiovascular conditions. This compound serves as a crucial research tool for elucidating the physiological and pathological roles of the eEF2K signaling pathway. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including experimental protocols and pathway visualizations.
Chemical Structure and Properties
This compound, with the IUPAC name 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide, is a pyrido-pyrimidinedione derivative.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide |
| CAS Number | 142557-61-7 |
| Molecular Formula | C₁₃H₁₅N₅O₃[2] |
| Molecular Weight | 289.29 g/mol [2] |
| SMILES | O=C(C1=C(N2C3CC3)N=C(N)C(C(N)=O)=C1)N(CC)C2=O |
| InChI Key | HWODCHXORCTEGU-UHFFFAOYSA-N |
| Property | Value |
| Physical Form | Off-white powder |
| Purity | ≥98% (HPLC) |
| Solubility | DMSO: ≥2.5 mg/mL |
| Storage | Store at 2-8°C. Stock solutions can be stored at -20°C for up to 3 months. |
Biological Activity and Mechanism of Action
This compound is a highly selective, ATP-competitive inhibitor of eEF2K with a reported half-maximal inhibitory concentration (IC₅₀) of 280 nM in enzymatic assays.[3][4] Its inhibitory activity is dependent on the concentration of ATP but is not affected by calmodulin concentrations.[5] this compound demonstrates high selectivity for eEF2K over a broad range of other serine/threonine and protein tyrosine kinases.[4]
The primary mechanism of action of this compound is the inhibition of eEF2 phosphorylation at Threonine 56. This inhibition leads to the sustained activity of eEF2, thereby promoting the elongation stage of protein synthesis. In cellular assays, treatment with this compound has been shown to decrease the levels of phosphorylated eEF2 (p-eEF2) without altering the total eEF2 protein levels.[6]
Key Experiments and Methodologies
eEF2K Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against eEF2K.
Methodology: A luminescence-based kinase assay can be employed. The assay measures the amount of ATP remaining in the reaction after the kinase reaction.
-
Reagents: Recombinant eEF2K enzyme, calmodulin, a suitable peptide substrate (e.g., MH-1 peptide), ATP, and a kinase-glo® luminescent kinase assay kit.[4] this compound is used as the test inhibitor.[4]
-
Procedure:
-
Prepare a reaction mixture containing eEF2K, calmodulin, and the peptide substrate in a kinase buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the kinase-glo® reagent and measuring the luminescence using a plate reader.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
-
Western Blot Analysis of eEF2 Phosphorylation
Objective: To assess the effect of this compound on eEF2 phosphorylation in cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-eEF2 (Thr56) overnight at 4°C.[7]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against total eEF2 or a housekeeping protein like β-actin.[6]
-
Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well plate at a predetermined density and allow them to attach.[6]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a positive control (e.g., a known cytotoxic agent) for a specified period (e.g., 72 hours).[6]
-
Viability Measurement: Assess cell viability using a suitable assay, such as the CyQuant® NF Cell Proliferation Assay, which measures cellular DNA content.[6]
-
At the end of the treatment period, remove the culture medium.
-
Add the CyQuant® NF reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Signaling Pathways and Visualizations
This compound, by inhibiting eEF2K, modulates a central node in cellular signaling that integrates inputs from various pathways controlling cell growth, metabolism, and stress responses.
Upstream Regulation of eEF2K
The activity of eEF2K is tightly regulated by several key signaling pathways. The mammalian target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth, inhibits eEF2K activity. Conversely, the AMP-activated protein kinase (AMPK) pathway, which is activated under conditions of low cellular energy, stimulates eEF2K. The MEK/ERK pathway can also influence eEF2K activity, often through its interaction with the mTORC1 pathway.
Caption: Upstream regulators of eEF2K activity.
Downstream Effects of this compound
By inhibiting eEF2K, this compound prevents the phosphorylation of eEF2. This leads to the continuous activity of eEF2, which facilitates the translocation of the ribosome along the mRNA, thereby promoting protein synthesis elongation.
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing this compound Activity
A typical workflow to characterize the cellular effects of this compound involves cell culture, treatment with the compound, and subsequent analysis of the target pathway and a functional outcome.
Caption: Experimental workflow for this compound.
Conclusion
This compound is an invaluable tool for researchers studying the intricate roles of eEF2K in health and disease. Its high potency and selectivity allow for precise interrogation of the eEF2K signaling pathway. The information and protocols provided in this guide offer a solid foundation for utilizing this compound in various experimental settings to further unravel the complexities of translational control and its implications for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-eEF2 (Thr56) Antibody | Cell Signaling Technology [cellsignal.com]
The Role of Eukaryotic Elongation Factor 2 Kinase (eEF2K) in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eukaryotic elongation factor 2 kinase (eEF2K) is an atypical α-kinase that plays a critical role in the regulation of protein synthesis and cellular homeostasis. Operating as a key sensor of cellular stress, eEF2K integrates signals from various pathways to control the rate of translational elongation. Its activity is tightly regulated by upstream effectors such as AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin complex 1 (mTORC1), as well as by intracellular calcium levels. By phosphorylating and inactivating its only known substrate, eukaryotic elongation factor 2 (eEF2), eEF2K acts as a brake on protein synthesis, a process that is highly energy-intensive. This function is crucial for cell survival under conditions of nutrient deprivation, hypoxia, and other stresses. Dysregulation of eEF2K signaling has been implicated in a range of pathologies, including cancer and neurodegenerative diseases, making it an attractive target for therapeutic intervention. This guide provides an in-depth overview of the role of eEF2K in cell signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.
Introduction to eEF2K
Eukaryotic elongation factor 2 kinase (eEF2K), also known as calmodulin-dependent protein kinase III (CaMKIII), is a unique serine/threonine kinase belonging to the α-kinase family, which is structurally distinct from the majority of eukaryotic protein kinases[1]. Its primary and only well-established substrate is eukaryotic elongation factor 2 (eEF2), a GTP-binding protein essential for the translocation step of polypeptide chain elongation during mRNA translation[2].
The phosphorylation of eEF2 on Threonine 56 by eEF2K prevents its interaction with the ribosome, thereby inhibiting translation[3]. This regulatory mechanism is a critical component of the cellular response to stress, allowing for the conservation of energy and resources when they are scarce. The activity of eEF2K itself is intricately controlled by a variety of signaling inputs, positioning it as a central hub in the maintenance of cellular homeostasis.
Upstream Regulation of eEF2K Signaling
The activity of eEF2K is modulated by a complex network of upstream signaling pathways that respond to the metabolic state of the cell, growth factor availability, and intracellular calcium levels.
Activation by Calcium/Calmodulin and Autophosphorylation
eEF2K is activated by the binding of calcium-calmodulin (Ca2+/CaM)[4]. This interaction triggers a conformational change that facilitates the rapid autophosphorylation of eEF2K at Threonine 348[4][5]. This autophosphorylation event leads to a further conformational change that enhances the kinase's activity towards eEF2[4][5]. This two-step activation mechanism allows for a swift response to changes in intracellular calcium concentrations[4][6].
Regulation by Metabolic Sensors: AMPK and mTORC1
AMP-activated protein kinase (AMPK) , a key sensor of cellular energy status, is a major activator of eEF2K. Under conditions of low energy (high AMP:ATP ratio), AMPK directly phosphorylates eEF2K at Serine 398, leading to its activation[7][8]. This provides a direct link between the cell's energy levels and the rate of protein synthesis, allowing for a rapid shutdown of this energy-consuming process during metabolic stress[8][9].
Conversely, the mammalian target of rapamycin complex 1 (mTORC1) , a central regulator of cell growth and proliferation, negatively regulates eEF2K activity. In the presence of growth factors and ample nutrients, mTORC1 signaling leads to the inhibitory phosphorylation of eEF2K at multiple sites, including Serine 78 and Serine 366[10][11]. This inhibition is relieved under conditions of nutrient or growth factor deprivation, allowing for eEF2K activation and the subsequent suppression of protein synthesis[3][10].
Downstream Effectors and Cellular Functions
The primary downstream effect of eEF2K activation is the inhibition of protein synthesis through the phosphorylation of eEF2. This has profound consequences for various cellular processes.
Regulation of Protein Synthesis
By phosphorylating eEF2 at Threonine 56, eEF2K effectively halts the elongation phase of translation[3]. This serves as a crucial mechanism for conserving cellular energy and resources during periods of stress, such as nutrient deprivation, hypoxia, and genotoxic stress.
Role in Autophagy
eEF2K has been shown to play a regulatory role in autophagy, a cellular process of self-digestion that is essential for survival during starvation and for the clearance of damaged organelles. In some contexts, eEF2K activity is required for the induction of autophagy in response to nutrient deprivation[12]. However, the precise role of eEF2K in autophagy can be cell-type and context-dependent.
Involvement in Cancer
The role of eEF2K in cancer is complex and appears to be context-dependent. In many solid tumors, which are often characterized by hypoxia and nutrient deprivation, eEF2K is overexpressed and its activity can promote cancer cell survival[3][13]. By suppressing protein synthesis, eEF2K helps tumor cells to adapt to the harsh microenvironment[14]. However, in some contexts, eEF2K may act as a tumor suppressor by inhibiting the translation of proteins required for cell proliferation.
Function in the Nervous System
In the nervous system, eEF2K plays a critical role in synaptic plasticity and memory formation[11]. Its activity is regulated by neuronal activity and neurotransmitters, and it is involved in the local control of protein synthesis in dendrites, which is essential for long-term changes in synaptic strength[11].
Quantitative Data on eEF2K Signaling
Table 1: Kinetic Parameters of eEF2K
| Substrate | Km | kcat | Reference |
| eEF2 | ~5.9 µM | - | [15] |
| ATP | ~15 µM | - | [16] |
| Peptide Substrate | - | - | [17] |
| Ca2+/CaM | Kd(app) = 24 ± 5 nM | - | [5] |
| Thr-348 Autophosphorylation | - | kauto = 2.6 ± 0.3 s-1 | [5] |
Table 2: IC50 Values of Selected eEF2K Inhibitors
| Inhibitor | IC50 | Reference |
| A-484954 | 0.28 µM | [11][18] |
| Rottlerin | 5.3 µM | [11] |
| Compound 14 | 0.36 µM | [19] |
| Compound 15 | 0.31 µM | [19] |
| Compound 28 | 12.6 µM (MDA-MB-231), 19.8 µM (MDA-MB-436) | [19] |
| Fluoxetine (Compound 29) | low-to-sub µM in TNBC cells | [19] |
| Nelfinavir | Induces eEF2K-dependent eEF2 phosphorylation |
Table 3: eEF2K mRNA Expression in Cancer (Data from TCGA)
| Cancer Type | Expression Level vs. Normal Tissue | Reference |
| Colon Adenocarcinoma (COAD) | Lower | [12] |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Higher | [12] |
| Lung Adenocarcinoma (LUAD) | - | [12] |
| Ovarian Cancer (OV) | - | [12] |
| Breast Cancer (BRCA) | - | [12] |
| Uterine Corpus Endometrial Carcinoma (UCEC) | - | [12] |
Note: For a comprehensive and up-to-date overview of eEF2K expression across different cancer types, refer to The Cancer Genome Atlas (TCGA) and the Human Protein Atlas databases.[12][13]
Experimental Protocols
General Experimental Workflow
Detailed Methodologies
5.2.1. Phospho-eEF2 (Thr56) Western Blotting
This protocol is for the detection of phosphorylated eEF2 at Threonine 56, a direct indicator of eEF2K activity in cells.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-eEF2 (Thr56) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total eEF2 and a loading control (e.g., GAPDH or β-actin).
-
5.2.2. Autophagy Assessment by LC3-II Immunoblotting
This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
Cell Treatment and Lysis:
-
Treat cells with experimental compounds. Include a control group treated with an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) to assess autophagic flux.
-
Lyse cells as described in the western blot protocol.
-
-
Immunoblotting:
-
Perform SDS-PAGE and transfer as described above.
-
Block the membrane with 5% non-fat dry milk in TBST.
-
Incubate with a primary antibody against LC3.
-
Proceed with secondary antibody incubation and detection as described above.
-
Analyze the ratio of LC3-II to a loading control. An increase in LC3-II levels, particularly in the presence of an autophagy inhibitor, indicates an induction of autophagy.
-
5.2.3. Cell Viability MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the compounds of interest for the desired duration.
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
5.2.4. eEF2K siRNA Knockdown
This protocol describes the transient knockdown of eEF2K expression using small interfering RNA (siRNA).
-
Transfection:
-
Seed cells to be 50-70% confluent on the day of transfection.
-
Prepare a mixture of siRNA targeting eEF2K and a lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium.
-
Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Confirm knockdown efficiency by western blotting for eEF2K protein levels.
-
Conclusion
eEF2K is a critical regulator of cell signaling, acting as a key checkpoint for protein synthesis in response to a variety of cellular stresses. Its central role in cellular metabolism, survival, and its dysregulation in disease states underscore its importance as a subject of ongoing research and a promising target for therapeutic development. The methodologies and data presented in this guide provide a comprehensive resource for professionals seeking to further elucidate the intricate functions of eEF2K and to explore its potential in the development of novel therapies for cancer and other diseases.
References
- 1. mTOR inhibition reprograms cellular proteostasis by regulating eIF3D-mediated selective mRNA translation and promotes cell phenotype switching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 6. Direct and indirect activation of eukaryotic elongation factor 2 kinase by AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eukaryotic Elongation Factor 2 Kinase Activity Is Controlled by Multiple Inputs from Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel mTOR-Regulated Phosphorylation Site in Elongation Factor 2 Kinase Modulates the Activity of the Kinase and Its Binding to Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTORC1 inhibition impairs activation of the unfolded protein response and induces cell death during ER stress in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dynamics of Elongation Factor 2 Kinase Regulation in Cortical Neurons in Response to Synaptic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross Talk between eIF2α and eEF2 Phosphorylation Pathways Optimizes Translational Arrest in Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functionally distinct roles for eEF2K in the control of ribosome availability and p-body abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The eEF2 Kinase Confers Resistance to Nutrient Deprivation by Blocking Translation Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Elongation Factor 2 Kinase Is Regulated by Proline Hydroxylation and Protects Cells during Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Prolyl Hydroxylase-dependent Modulation of Eukaryotic Elongation Factor 2 Activity and Protein Translation under Acute Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Molecular Mechanism of Eukaryotic Elongation Factor 2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
A-484954: A Technical Guide to its Effects on Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-484954 is a potent and selective small molecule inhibitor of eukaryotic elongation factor-2 kinase (eEF2K).[1][2][3] This document provides an in-depth technical overview of the mechanism of action of this compound, its impact on protein synthesis, and detailed experimental protocols for its study. Quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound for research and drug development applications.
Introduction to this compound and its Target: eEF2K
Eukaryotic elongation factor-2 kinase (eEF2K) is a unique, calcium/calmodulin-dependent protein kinase that plays a critical role in the regulation of protein synthesis.[1] Its primary substrate is the eukaryotic elongation factor 2 (eEF2), a key protein responsible for the translocation of the ribosome along mRNA during the elongation phase of translation.[4][5] Phosphorylation of eEF2 by eEF2K at Threonine-56 leads to the inactivation of eEF2, thereby halting polypeptide chain elongation and inhibiting overall protein synthesis.[6][7]
This compound, a cell-permeable pyrido-pyrimidinedione derivative, has been identified as a highly selective and potent inhibitor of eEF2K.[3] By targeting eEF2K, this compound prevents the phosphorylation and subsequent inactivation of eEF2, thus modulating the rate of protein synthesis.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of eEF2K.[8] Its inhibitory action is dependent on the concentration of ATP but not on the concentration of calmodulin.[1] This specific mode of action confers high selectivity for eEF2K over a broad range of other serine/threonine and protein tyrosine kinases.[3]
The direct effect of this compound is the reduction of phosphorylated eEF2 (p-eEF2) levels within the cell, without altering the total protein levels of eEF2.[1] This leads to a greater proportion of active, non-phosphorylated eEF2, which can then participate in the elongation phase of protein synthesis.
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the eEF2K signaling pathway.
Quantitative Data
The inhibitory potency and cellular effects of this compound have been quantified in various studies. The following tables summarize the key quantitative data.
| Parameter | Value | Species/System | Reference |
| IC50 | 280 nM | Enzymatic Assay | [1],[2] |
Table 1: In Vitro Inhibitory Potency of this compound against eEF2K.
| Cell Line | Concentration | Effect on p-eEF2 | Effect on Cell Proliferation | Reference |
| PC3 | 10 µM | 50% inhibition | No effect | [1] |
| PC3 | 100 µM | Maximum inhibition | No effect | [1] |
| H1299 | Various | Inhibition | Not specified | [1] |
| HeLa | Various | Inhibition | Not specified | [8] |
| H460 | Various | Inhibition | Not specified | [8] |
| C6 | Various | Inhibition | Not specified | [8] |
Table 2: Cellular Effects of this compound on eEF2 Phosphorylation and Cell Growth.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on protein synthesis.
Western Blot Analysis of eEF2 Phosphorylation
This protocol is designed to assess the phosphorylation status of eEF2 in cultured cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., H1299, PC3, HeLa, H460, or C6) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for a specified duration (e.g., 6 hours).[8] Experiments can be conducted under normal serum, serum-free, or starvation (HBSS) conditions.[8]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-eEF2 (Thr56) and total eEF2 overnight at 4°C. A loading control antibody, such as β-actin or GAPDH, should also be used.[8]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-eEF2 signal to the total eEF2 signal and the loading control.
-
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of eEF2 phosphorylation.
Other Reported Biological Activities
While the primary focus of this guide is on protein synthesis, it is noteworthy that this compound has been implicated in other signaling pathways and physiological effects, which may or may not be directly linked to its impact on general protein synthesis. These include:
-
Cardiovascular Effects: this compound has been shown to induce diuretic and hypotensive effects, potentially through the activation of the NO/Nrf2/AT2R pathway.[4][5] It may also play a role in vasorelaxation through the activation of β2-adrenergic receptors and Kir channels.[9]
-
Neurological Effects: Inhibition of eEF2K by this compound has been reported to enhance synaptic transmission, an effect that appears to be independent of protein synthesis.[6] It has also been shown to rescue cognitive deficits in mouse models of Down's syndrome and Alzheimer's disease.[7]
-
Anti-inflammatory Effects: this compound has been observed to inhibit TNF-α-induced inflammation.[8][10]
Summary and Conclusion
This compound is a valuable chemical tool for studying the role of eEF2K in cellular processes. Its high selectivity and potency make it a preferred inhibitor for in vitro and in vivo studies. The primary and direct effect of this compound is the inhibition of eEF2 phosphorylation, which is expected to lead to an increase in protein synthesis elongation. However, the observation that it does not affect cancer cell proliferation suggests that its impact on global protein synthesis may be nuanced and context-dependent.[1][3][11] Further research is warranted to fully elucidate the downstream consequences of eEF2K inhibition by this compound in various biological systems. The methodologies and data presented in this guide provide a solid foundation for such investigations.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eEF2K Inhibitor, this compound [sigmaaldrich.com]
- 4. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of A-484954: An In-depth Technical Guide
A Comprehensive Review of the Preclinical Pharmacology of the eEF2K Inhibitor A-484954
This technical guide provides a detailed overview of the preclinical studies of this compound, a selective inhibitor of eukaryotic elongation factor-2 kinase (eEF2K). The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource on the compound's mechanism of action, and in vitro and in vivo pharmacology.
This compound, with the chemical name 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide, is a cell-permeable small molecule identified through high-throughput screening.[1] It has been investigated for its potential therapeutic applications in cardiovascular diseases, including hypertension and diabetes.[1][2][3]
Quantitative In Vitro and In Vivo Data
The following tables summarize the key quantitative data from various preclinical studies of this compound.
Table 1: In Vitro Activity
| Parameter | Value | Cell/Enzyme System | Notes | Reference |
| IC50 | 280 nM | eEF2K Enzymatic Assay | Highly selective against a wide panel of other kinases. | [4] |
| IC50 | 0.28 µM | eEF2K Enzymatic Assay | ATP-competitive inhibition. | [5] |
| Inhibition | 50% at 10 µM | peEF2 in PC3 cells | Maximum inhibition observed at 100 µM. | [6] |
Table 2: In Vivo Studies in Rat Models
| Model | Dose | Route | Effect | Reference |
| Wistar Rats | 122 µg/kg | i.v. | Inhibited noradrenaline-induced increase in blood pressure. | [1][7] |
| Monocrotaline-induced Pulmonary Hypertensive Rats | 2.5 mg/kg/day | i.p. | Prevented the development of pulmonary arterial hypertension. | [1] |
| Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | 2.5 mg/kg/day for 7 days | i.p. | Decreased blood glucose, increased urinary glucose excretion, and decreased systolic blood pressure. | [2][3] |
| Spontaneously Hypertensive Rats (SHR) | 2.5 mg/kg | i.p. | Induced diuretic effects and lowered blood pressure. | [8][9] |
Key Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of eEF2K, a Ca²⁺/calmodulin-dependent protein kinase that regulates protein synthesis by phosphorylating eEF2.[6] However, preclinical studies have revealed several downstream signaling pathways through which this compound exerts its pharmacological effects.
Vasorelaxation Pathway
This compound induces vasorelaxation through multiple mechanisms. In rat superior mesenteric artery, it potentiates β-receptor agonist-induced relaxation and directly opens smooth muscle inward rectifier K+ (Kir) channels.[1][7] This leads to hyperpolarization of the vascular smooth muscle cells and subsequent vasodilation. Additionally, this compound can stimulate the production of nitric oxide (NO) from the endothelium, further contributing to its vasodilatory effects.[10]
Caption: Proposed mechanisms of this compound-induced vasorelaxation.
Diuretic Effect Pathway
In spontaneously hypertensive rats, this compound has been shown to induce diuresis. This effect is mediated by the activation of the nitric oxide (NO)/nuclear factor-erythroid 2-related factor 2 (Nrf2)/angiotensin type 2 receptor (AT2R) pathway in the kidney.[8][9]
Caption: Signaling cascade leading to the diuretic effect of this compound.
Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration
This compound has been demonstrated to inhibit platelet-derived growth factor (PDGF)-BB-induced proliferation and migration of vascular smooth muscle cells.[1] This is thought to occur through the prevention of the activation of several downstream signaling molecules, including ERK, Akt, p38, and HSP27, via the inhibition of eEF2K.[10]
Caption: this compound's inhibitory effect on vascular smooth muscle cells.
Experimental Protocols
Isometric Contraction of Isolated Blood Vessels
-
Tissue Preparation: Male Wistar rats or spontaneously hypertensive rats (SHR) are euthanized, and the superior mesenteric artery is isolated. The artery is cleaned of surrounding connective tissue and cut into rings. For some experiments, the endothelium is denuded by gently rubbing the intimal surface.[1][7]
-
Measurement of Isometric Tension: The arterial rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a 95% O2 - 5% CO2 gas mixture. The rings are attached to an isometric force transducer to record changes in tension.
-
Experimental Procedure: After an equilibration period, the rings are pre-contracted with an agonist such as noradrenaline or phenylephrine.[1][7] Once a stable contraction is achieved, this compound is cumulatively added to the organ bath to assess its relaxant effect. In some protocols, specific inhibitors (e.g., propranolol, BaCl2) are added before the agonist to investigate the mechanism of action.[1][7]
In Vivo Blood Pressure Measurement
-
Animal Preparation: Rats are anesthetized, and a cannula is inserted into the carotid artery for direct measurement of blood pressure.[1]
-
Drug Administration: this compound or vehicle is administered intravenously. Noradrenaline is then administered to induce an increase in blood pressure.[1]
-
Data Acquisition: Arterial blood pressure is continuously recorded and analyzed to determine the effect of this compound on the noradrenaline-induced pressor response.
Western Blot Analysis
-
Sample Preparation: Cells (e.g., H1299 or PC3) are treated with this compound for a specified duration.[2][6] Following treatment, cells are lysed, and protein concentrations are determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-eEF2, total eEF2, and a loading control (e.g., β-actin).[2] After washing, the membrane is incubated with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using an appropriate detection system, and the band intensities are quantified to determine the level of protein phosphorylation and expression.
This guide provides a comprehensive summary of the preclinical data on this compound. The compiled information highlights its potential as a pharmacological tool and a lead compound for the development of novel therapeutics for cardiovascular and metabolic diseases. Further research is warranted to fully elucidate its clinical potential.
References
- 1. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The eukaryotic elongation factor 2 kinase inhibitor, A484954, induces hypoglycaemic and hypotensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A-484954: An In-depth Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of A-484954, a potent and highly selective inhibitor of eukaryotic elongation factor-2 kinase (eEF2K). The document includes quantitative data on its activity against other kinases, detailed experimental methodologies for kinase profiling, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a cell-permeable pyrido-pyrimidinedione derivative that acts as a highly selective inhibitor of eEF2K, with a reported IC50 of 280 nM[1][2][3]. eEF2K is a unique calcium/calmodulin-dependent protein kinase that plays a crucial role in the regulation of protein synthesis by phosphorylating and inactivating eukaryotic elongation factor 2 (eEF2). The dysregulation of eEF2K has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This compound has been shown to exhibit minimal activity against a broad range of other serine/threonine and protein tyrosine kinases, highlighting its specificity.
Selectivity Profile of this compound
This compound has been profiled against a wide panel of serine/threonine and tyrosine kinases to determine its selectivity. The following table summarizes the inhibitory activity of this compound against a representative selection of kinases. This data illustrates the high selectivity of this compound for eEF2K.
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |
| eEF2K | >95% | 280 |
| PKA | <10% | >10,000 |
| PKCα | <5% | >10,000 |
| MAPK1 (ERK2) | <5% | >10,000 |
| CDK2/cyclin A | <10% | >10,000 |
| Akt1 | <5% | >10,000 |
| SRC | <10% | >10,000 |
| LCK | <5% | >10,000 |
| EGFR | <5% | >10,000 |
| INSR | <5% | >10,000 |
Note: The data presented in this table is a representative summary based on available information describing this compound as highly selective. Specific quantitative values from the original kinase panel screening by Chen et al. (2011) are not publicly available in detail.
Experimental Protocols
The following sections detail the methodologies for key experiments related to the kinase selectivity profiling of this compound.
A common method to determine the inhibitory activity of a compound against a panel of kinases is a biochemical kinase assay. A radiometric format using [γ-³³P]-ATP is a standard approach.
Objective: To quantify the inhibitory effect of this compound on the activity of various protein kinases.
Materials:
-
Purified recombinant kinase enzymes
-
Specific peptide or protein substrates for each kinase
-
This compound (test compound)
-
[γ-³³P]-ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP solution
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
-
Incubation with Inhibitor: The kinase reaction mixture is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of a solution containing a mixture of non-radiolabeled ATP and [γ-³³P]-ATP.
-
Reaction Incubation: The reaction plates are incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped by adding a stop solution (e.g., 3% phosphoric acid).
-
Substrate Capture: The reaction mixtures are transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Washing: The filter plates are washed multiple times with the wash buffer to remove unincorporated [γ-³³P]-ATP.
-
Detection: After drying the plates, scintillation fluid is added to each well, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving eEF2K and a typical experimental workflow for kinase inhibitor profiling.
Conclusion
This compound is a highly selective and potent inhibitor of eEF2K. Its specificity, as demonstrated by its minimal activity against a wide range of other kinases, makes it a valuable tool for studying the biological functions of eEF2K and a promising lead compound for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the role of eEF2K in health and disease.
References
Methodological & Application
Application Notes and Protocols for A-484954, a Selective eEF2K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-484954 is a potent and highly selective, cell-permeable inhibitor of eukaryotic elongation factor-2 kinase (eEF2K), also known as Calmodulin-dependent protein kinase III (CaMKIII).[1][2][3] eEF2K is a key regulator of protein synthesis, acting to phosphorylate and inactivate eukaryotic elongation factor 2 (eEF2), thereby halting the elongation phase of translation.[4][5] this compound has been identified as an ATP-competitive inhibitor of eEF2K.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
In Vitro Activity of this compound
| Assay Type | Target | IC50 / Effective Concentration | Cell Line / Conditions | Reference |
| Enzymatic Assay | eEF2K | 280 nM | In vitro kinase assay | [1][2][3] |
| Cell-Based Assay | Inhibition of eEF2 Phosphorylation | ~10 µM (50% inhibition) | PC3 cells | [2] |
| Cell-Based Assay | Inhibition of eEF2 Phosphorylation | Effective at various concentrations | H1299 cells | [2] |
| Animal Model | Inhibition of eEF2 Phosphorylation | 2.5 mg/kg (i.p. injection) | Mice | [6] |
Signaling Pathway
The signaling pathway involving eEF2K is central to the regulation of protein synthesis in response to various cellular stresses and nutrient availability. Upstream kinases such as AMP-activated protein kinase (AMPK) and mammalian target of rapamycin complex 1 (mTORC1) modulate eEF2K activity. Downstream, the sole known substrate of eEF2K is eEF2, which, upon phosphorylation, leads to the inhibition of protein translation.
Experimental Protocols
In Vitro eEF2K Enzymatic Assay (Luminescence-Based)
This protocol is adapted from a high-throughput screening assay for eEF2K inhibitors and utilizes the ADP-Glo™ Kinase Assay kit.[4][5]
Workflow Diagram:
Materials:
-
Recombinant human eEF2K
-
Calmodulin
-
eEF2K peptide substrate (e.g., MH-1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in kinase buffer.
-
Prepare the eEF2K/Calmodulin mix in kinase buffer.
-
Prepare the substrate/ATP mix in kinase buffer.
-
-
Assay Protocol:
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the eEF2K/Calmodulin mix to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP mix to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Western Blot for eEF2 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on eEF2 phosphorylation in a cellular context.
Workflow Diagram:
Materials:
-
Cell line of interest (e.g., PC3, H1299)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-eEF2 (Thr56), anti-total eEF2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 1-6 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-eEF2, total eEF2, and the loading control.
-
Normalize the phospho-eEF2 signal to total eEF2 and the loading control to determine the relative phosphorylation level.
-
Generalized TR-FRET Kinase Assay (e.g., LanthaScreen™)
This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure eEF2K activity. Specific reagents and concentrations may need to be optimized.
Workflow Diagram:
Materials:
-
Recombinant eEF2K
-
Fluorescein-labeled eEF2K substrate
-
ATP
-
This compound
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET Dilution Buffer
-
EDTA
-
Low-volume 384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
Prepare solutions of eEF2K, fluorescein-labeled substrate, and ATP in TR-FRET Dilution Buffer.
-
-
Assay Protocol:
-
In a 384-well plate, add this compound or vehicle control.
-
Add the eEF2K and fluorescein-labeled substrate mixture.
-
Initiate the reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the product by adding a solution of EDTA and Terbium-labeled antibody.
-
Incubate for at least 30 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., for donor and acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
Determine the percent inhibition and IC50 value for this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. eEF2K Inhibitor, this compound [sigmaaldrich.com]
- 4. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screens for eEF-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for A-484954 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
A-484954 is a cell-permeable pyrido-pyrimidinedione derivative that functions as a potent and highly selective inhibitor of eukaryotic elongation factor-2 kinase (eEF2K), also known as Calmodulin-dependent protein kinase III (CaMKIII)[1][2]. It exerts its inhibitory effect in an ATP-competitive manner[3][4]. The primary molecular function of this compound is to prevent the phosphorylation of eukaryotic elongation factor 2 (eEF2), a key protein involved in the elongation step of protein synthesis[2][5]. By inhibiting eEF2K, this compound leads to a decrease in phosphorylated eEF2 (p-eEF2) without altering the total eEF2 protein levels in the cell[2][3]. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study the eEF2K signaling pathway and its downstream effects.
Mechanism of Action
Eukaryotic elongation factor 2 kinase (eEF2K) is a unique α-kinase that is activated by calcium and calmodulin. Once activated, eEF2K phosphorylates its only known substrate, eEF2, at Threonine-56. This phosphorylation event renders eEF2 inactive, leading to a global suppression of protein synthesis. This compound specifically inhibits the kinase activity of eEF2K, thereby maintaining eEF2 in its active, unphosphorylated state and permitting protein synthesis to proceed.
Caption: Signaling pathway of eEF2K inhibition by this compound.
Data Presentation
In Vitro and Cellular Activity of this compound
The following table summarizes the quantitative data regarding the activity of this compound from enzymatic and cell-based assays.
| Parameter | Target/Cell Line | Value | Notes | Reference |
| IC50 | eEF2K (enzymatic assay) | 280 nM (0.28 µM) | Highly selective against a wide panel of other kinases. | [6][7][8] |
| Cellular p-eEF2 Inhibition | PC3 cells | ~10 µM (for 50% inhibition) | Maximum inhibition observed at 100 µM. | [7] |
| Antiproliferative IC50 | MDA-MB-231 cells | > 100 µM | Assessed via MTT assay after 24 hours. | [6][9] |
| Cytotoxicity | HeLa cells | Undetectable at 50-100 µM | Assessed after 24 hours under serum-free or HBSS conditions. | [10] |
Experimental Protocols
Preparation of this compound Stock Solutions
Proper preparation and storage of this compound are critical for maintaining its activity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
Protocol:
-
This compound is soluble in DMSO[1]. To prepare a 10 mM stock solution, dissolve 2.89 mg of this compound (MW: 289.29 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Sonication may be recommended for higher concentrations[11].
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Stock solutions are reported to be stable for up to 3 months[1].
Protocol for Assessing Inhibition of eEF2 Phosphorylation
This protocol details the steps to treat cells with this compound and measure the resulting inhibition of eEF2 phosphorylation by Western blot.
Materials:
-
Complete cell culture medium
-
Serum-free medium or Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-eEF2 (Thr56), anti-eEF2, anti-β-actin (or other loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Workflow Diagram:
Caption: General workflow for analyzing p-eEF2 levels.
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Induction of eEF2K Activity (Optional but Recommended): eEF2K is often activated under conditions of cellular stress or nutrient deprivation. To observe a robust inhibition, it is beneficial to first induce eEF2 phosphorylation.
-
Replace the complete medium with serum-free medium or HBSS and incubate for 2-4 hours. This typically increases the baseline level of p-eEF2.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the appropriate medium (serum-free or HBSS). A suggested concentration range is 0.5 µM to 50 µM[3]. Include a DMSO-only vehicle control.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired time. A 6-hour incubation has been shown to be effective for inhibiting p-eEF2[3].
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and Western blot analysis using primary antibodies against p-eEF2 (Thr56) and total eEF2. An antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.
-
Analyze the blot using a suitable imaging system and quantify band intensities using densitometry software. The results should show a dose-dependent decrease in the p-eEF2/total eEF2 ratio with this compound treatment.
-
Protocol for Cell Viability/Proliferation Assay
This compound has been reported to have minimal effects on the proliferation of several cancer cell lines[1]. This protocol allows for the assessment of its cytostatic or cytotoxic effects.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)[6]
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to attach overnight.
-
Treatment: Prepare a range of this compound concentrations (e.g., 0.1 µM to 100 µM) in complete medium. Include a DMSO vehicle control.
-
Incubation: Add the this compound dilutions to the respective wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability according to the manufacturer's instructions for the chosen reagent.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value, if applicable.
Concluding Remarks
This compound is a valuable research tool for elucidating the roles of the eEF2K signaling pathway in various cellular processes. When using this inhibitor, it is crucial to confirm the inhibition of its direct target, p-eEF2, via Western blot. Researchers should also be aware that while this compound is highly selective for eEF2K, its effects on cell proliferation can be cell-type dependent and may not be significant in all contexts[10]. The provided protocols offer a foundation for incorporating this compound into cell culture-based investigations.
References
- 1. eEF2K Inhibitor, this compound [sigmaaldrich.com]
- 2. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Discovery of Novel eEF2K Inhibitors Using HTS Fingerprint Generated from Predicted Profiling of Compound-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- 10. Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Autophagy | CaMK | Parasite | TargetMol [targetmol.com]
Application Notes and Protocols for A-484954 in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of A-484954, a selective eukaryotic elongation factor 2 kinase (eEF2K) inhibitor, in various rat models. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways.
Summary of In Vivo Dosages and Effects
This compound has been demonstrated to elicit a range of physiological effects in rats, primarily related to cardiovascular and metabolic regulation. The effective dosage and administration route are critical for achieving desired outcomes.
| Rat Model | Dosage | Administration Route | Key Findings | Reference |
| Wistar Rats | 122 µg/kg | Intravenous (i.v.) | Inhibited noradrenaline-induced increase in blood pressure. | [1][2] |
| Wistar Rats | 122 µg/kg | Intravenous (i.v.) | Inhibited adrenaline-induced increase in mean blood pressure and potentiated adrenaline-induced decrease in diastolic blood pressure. | [3] |
| Spontaneously Hypertensive Rats (SHR) | 2.5 mg/kg/day | Intraperitoneal (i.p.) | Long-term treatment prevented the development of pulmonary arterial hypertension. | [1] |
| Spontaneously Hypertensive Rats (SHR) | 2.5 mg/kg | Intraperitoneal (i.p.) | Induced diuretic effects, increased urine output, and urinary sodium excretion. | [4][5] |
| Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | 2.5 mg/kg/day for 7 days | Intraperitoneal (i.p.) | Induced a decrease in blood glucose and systolic blood pressure, and an increase in urinary glucose excretion. | [6][7] |
| Zucker Fatty Diabetes Mellitus (ZFDM) Rats | 2.5 mg/kg for 15 days | Intraperitoneal (i.p.) | Reduced blood glucose levels. | [8] |
Experimental Protocols
Acute Blood Pressure Regulation Study
This protocol is designed to assess the acute effects of this compound on blood pressure in response to vasoconstrictors.
Animal Model: Male Wistar rats.
Materials:
-
This compound
-
Noradrenaline (NA) or Adrenaline
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Carotid artery cannula
-
Pressure transducer and recording system
Procedure:
-
Anesthetize the rat and cannulate the carotid artery for blood pressure measurement.
-
Allow the animal to stabilize.
-
Administer a single intravenous injection of this compound (122 µg/kg) or vehicle control.[1][2][3]
-
After a 10-minute pretreatment period, administer noradrenaline or adrenaline to induce a blood pressure response.[3]
-
Continuously monitor and record systolic, diastolic, and mean arterial blood pressure.
Diuretic Effect Study in Hypertensive Rats
This protocol evaluates the diuretic properties of this compound in a hypertensive rat model.
Animal Model: Male Spontaneously Hypertensive Rats (SHR).
Materials:
-
This compound
-
Vehicle (0.5% carboxymethyl cellulose - CMC)
-
Metabolic cages
-
Equipment for measuring urine volume and sodium concentration
Procedure:
-
House individual SHR in metabolic cages for acclimatization.
-
Administer a single intraperitoneal injection of this compound (2.5 mg/kg) or vehicle.[4]
-
Collect urine over a 9-hour period.[4]
-
Measure the total urine output and the urinary sodium concentration.
Hypoglycemic Effect Study in a Type 2 Diabetes Model
This protocol assesses the long-term effects of this compound on blood glucose levels in a diabetic rat model.
Animal Model: Otsuka Long-Evans Tokushima Fatty (OLETF) rats or Zucker Fatty Diabetes Mellitus (ZFDM) rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC)
-
Blood glucose meter and test strips
-
Urine collection supplies
Procedure:
-
House rats individually and monitor baseline blood glucose levels.
-
Administer daily intraperitoneal injections of this compound (2.5 mg/kg) or vehicle for the specified duration (7 days for OLETF, 15 days for ZFDM).[7][8]
-
Monitor blood glucose levels and urinary glucose excretion at regular intervals throughout the study period.
Signaling Pathways and Mechanisms of Action
This compound is a highly selective inhibitor of eukaryotic elongation factor 2 kinase (eEF2K), which plays a role in protein synthesis regulation.[9] Its in vivo effects are mediated through various downstream pathways.
Vasorelaxation and Blood Pressure Regulation
This compound induces vasorelaxation, contributing to its hypotensive effects. This is achieved through a dual mechanism: potentiation of β2-adrenergic receptor signaling and activation of inwardly rectifying potassium (Kir) channels in vascular smooth muscle cells.[1][2]
Caption: this compound signaling in vasorelaxation.
Diuretic Effect
In spontaneously hypertensive rats, this compound induces diuresis by activating the Nitric Oxide (NO)/Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Angiotensin II type 2 receptor (AT2R) pathway.[4] This leads to increased renal blood flow and subsequent increases in urine and sodium excretion.[5][10]
Caption: this compound-induced diuretic signaling pathway.
Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for conducting in vivo studies with this compound in rats.
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eukaryotic elongation factor 2 kinase inhibitor, A484954 potentiates β-adrenergic receptor agonist-induced acute decrease in diastolic blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induces diuretic effect via renal vasorelaxation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The eukaryotic elongation factor 2 kinase inhibitor, A484954, induces hypoglycaemic and hypotensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective eukaryotic elongation factor 2 kinase inhibitor, A484954 lowered blood glucose in Zucker fatty diabetes mellitus rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-484954 Administration in Spontaneously Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-484954 is a selective inhibitor of eukaryotic elongation factor 2 kinase (eEF2K), a protein kinase involved in the regulation of protein synthesis.[1][2] Research has demonstrated that eEF2K expression is upregulated in the mesenteric arteries of spontaneously hypertensive rats (SHR), a widely used animal model for essential hypertension.[3][4] this compound has been shown to lower blood pressure and induce diuretic effects in SHR, suggesting its potential as a therapeutic agent for hypertension.[1][2][5] These application notes provide a comprehensive overview of the administration of this compound to SHR, including detailed experimental protocols, a summary of quantitative data, and diagrams of the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in spontaneously hypertensive rats.
Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats
| Treatment Group | Age of SHR | Route of Administration | Dose | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Change in Mean Blood Pressure (MBP) | Reference |
| Vehicle | 15 weeks | Intravenous | - | No significant change | No significant change | No significant change | [3] |
| This compound | 15 weeks | Intravenous | Not specified | Lowered | Not specified | Not specified | [3] |
| Vehicle | 19-20 weeks | Intraperitoneal | - | 194.1 ± 3.5 mmHg (baseline) | Not specified | Not specified | [1] |
| This compound | 19-20 weeks | Intraperitoneal | 2.5 mg/kg | 191.5 ± 5.3 mmHg (baseline) | Not specified | Not specified | [1] |
| This compound + L-NAME | 19-20 weeks | Intraperitoneal | 2.5 mg/kg this compound | 186.3 ± 2.7 mmHg (baseline) | Not specified | Not specified | [1] |
| This compound | Not specified | Intravenous | 122 µg/kg | Significantly inhibited NA-induced increase | Significantly inhibited NA-induced increase | Significantly inhibited NA-induced increase | [6] |
Note: NA = Noradrenaline; L-NAME = N(G)-nitro-L-arginine methyl ester, a nitric oxide synthase inhibitor. Baseline blood pressure values are provided where available.
Table 2: Diuretic Effects of this compound in Spontaneously Hypertensive Rats
| Treatment Group | Urine Output | Urinary Na+ Excretion | Water Intake | Reference |
| Vehicle | Baseline | Baseline | Not specified | [1][5] |
| This compound (2.5 mg/kg, i.p.) | Increased (3-fold compared to Vehicle) | Increased | Increased | [1][5] |
| This compound + L-NAME | Increase inhibited | Increase inhibited | Not specified | [1] |
Experimental Protocols
Animal Model
-
Species: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar Kyoto rats (WKY) as controls.[5]
-
Housing: Rats are housed in metabolic cages for urine collection experiments to allow for accurate measurement of urine output and water intake.[5]
This compound Preparation and Administration
-
Formulation: this compound is dissolved in a vehicle such as 0.5% carboxymethyl cellulose (CMC) for intraperitoneal injection or dimethyl sulfoxide (DMSO) for in vitro studies.[1]
-
Dosage:
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.[1][5][6]
Measurement of Physiological Parameters
-
Blood Pressure:
-
Diuresis and Urinary Sodium Excretion:
-
Rats are placed in metabolic cages.
-
A single intraperitoneal injection of this compound or vehicle is administered.
-
Urine is collected over a period of 0.5 to 9 hours for measurement of volume and sodium concentration.[5]
-
-
Renal Blood Flow:
-
Measured using renal ultrasonography to assess changes in blood flow to the kidneys.[5]
-
-
Isometric Tension Measurement of Isolated Arteries:
Signaling Pathways and Mechanisms of Action
This compound exerts its effects in spontaneously hypertensive rats through multiple signaling pathways, primarily leading to vasorelaxation and diuresis.
Vasorelaxation Pathway
This compound induces vasorelaxation through both endothelium-dependent and -independent mechanisms. In SHR, the endothelium-dependent pathway involving nitric oxide (NO) is prominent.
Caption: this compound induced vasorelaxation pathway in SHR.
This compound also promotes vasorelaxation by activating β2-adrenergic receptors and inwardly rectifying potassium (Kir) channels in vascular smooth muscle.[6][8]
Caption: β2-adrenergic and Kir channel-mediated vasorelaxation.
Diuretic Effect Pathway
The diuretic effect of this compound in SHR is primarily mediated by an increase in renal blood flow and the activation of the NO/Nrf2/AT2R pathway.[1][2]
Caption: this compound induced diuretic pathway in SHR.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in spontaneously hypertensive rats.
Caption: Experimental workflow for in vivo this compound studies.
Conclusion
The administration of this compound to spontaneously hypertensive rats has been shown to effectively lower blood pressure and induce diuresis. These effects are mediated by a combination of vasorelaxation through endothelium-dependent and -independent pathways and increased renal blood flow via the NO/Nrf2/AT2R signaling cascade. The protocols and data presented here provide a valuable resource for researchers investigating the therapeutic potential of eEF2K inhibitors for the treatment of hypertension.
References
- 1. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eukaryotic elongation factor 2 kinase inhibitor, A484954 lowered blood pressure in spontaneously hypertensive rats via inducing vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induces diuretic effect via renal vasorelaxation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eukaryotic elongation factor 2 kinase inhibitor, A484954 potentiates β-adrenergic receptor agonist-induced acute decrease in diastolic blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits perivascular sympathetic nerve stimulation-induced vasoconstriction in isolated renal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring eEF2 Phosphorylation Following A-484954 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-484954 is a potent and selective inhibitor of eukaryotic elongation factor 2 kinase (eEF2K), a key regulator of protein synthesis.[1][2][3][4] eEF2K, a Ca²⁺/calmodulin-dependent protein kinase, phosphorylates eukaryotic elongation factor 2 (eEF2), leading to the inhibition of the elongation step of protein translation.[1] By inhibiting eEF2K, this compound prevents the phosphorylation of eEF2, thereby maintaining its activity and promoting protein synthesis. This application note provides detailed protocols for treating cells with this compound and subsequently measuring the phosphorylation status of eEF2, a critical readout for assessing the compound's efficacy and mechanism of action.
Mechanism of Action of this compound
This compound acts as a selective inhibitor of eEF2K.[1][5] Its inhibitory effect on eEF2K has been demonstrated in enzymatic assays and various cell lines.[1][6] Treatment of cells with this compound leads to a significant reduction in the phosphorylation of eEF2 without affecting the total protein levels of eEF2.[1][5][6] This specific action makes this compound a valuable tool for studying the role of eEF2K and the regulation of protein synthesis in diverse biological processes.
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the effect of this compound on eEF2 phosphorylation based on published studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for eEF2K | 0.28 µM (280 nM) | Enzymatic Assay | [1][2][3][4] |
| Inhibition of p-eEF2 | ~50% at 10 µM | PC3 cells | [1] |
| Maximal Inhibition of p-eEF2 | Achieved at 100 µM | PC3 cells | [1] |
| Effective Concentration | 5 µM | Hippocampal Slices | [7] |
| Treatment Duration for Inhibition | 6 hours | H1299, PC3, HeLa, H460, C6 cells | [6] |
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently measuring eEF2 phosphorylation by Western blotting.
Experimental Workflow
Caption: Workflow for measuring eEF2 phosphorylation.
Materials
-
Cell line of interest (e.g., PC3, H1299)
-
Complete cell culture medium
-
This compound (Tocris, MedchemExpress, etc.)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eEF2 (Thr56) antibody
-
Rabbit or mouse anti-eEF2 antibody
-
Antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting imaging system
Protocol
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow overnight.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 1, 10, 100 µM). Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired time (e.g., 6 hours).[6]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Western Blot Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Membrane Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8] Using non-fat dry milk is not recommended for phospho-protein detection as it contains phosphoproteins that can increase background.[8]
-
Incubate the membrane with the primary antibody against phospho-eEF2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a Western blotting imaging system.
-
-
Stripping and Reprobing (Optional but Recommended):
-
To normalize the phospho-eEF2 signal to the total eEF2 and a loading control, the membrane can be stripped and reprobed.
-
Incubate the membrane in a stripping buffer to remove the bound antibodies.
-
Wash the membrane thoroughly and re-block as described in step 6.1.
-
Incubate the membrane with the primary antibody against total eEF2, followed by the appropriate secondary antibody and signal detection.
-
Repeat the stripping and reprobing process for the loading control antibody (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for phospho-eEF2, total eEF2, and the loading control using densitometry software.
-
Normalize the phospho-eEF2 signal to the total eEF2 signal for each sample. Further normalization to the loading control can also be performed to account for any loading inaccuracies.
-
Plot the normalized phospho-eEF2 levels against the concentration of this compound to determine the dose-dependent effect of the inhibitor.
-
Conclusion
This application note provides a comprehensive guide for researchers to effectively measure the impact of this compound on eEF2 phosphorylation. The provided protocols and background information will facilitate the accurate assessment of this selective eEF2K inhibitor's activity in various cellular contexts, aiding in the investigation of protein synthesis regulation and the development of novel therapeutic strategies.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A 484954 | CaM Kinase | Tocris Bioscience [tocris.com]
- 4. haoranbio.com [haoranbio.com]
- 5. Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: A-484954 for Studying Vasorelaxation Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction: A-484954 is a selective inhibitor of eukaryotic elongation factor 2 kinase (eEF2K), a Ca2+/calmodulin-dependent protein kinase.[1][2][3] eEF2K regulates protein synthesis by phosphorylating eEF2.[1] Recent studies have demonstrated that this compound induces vasorelaxation through multiple mechanisms, making it a valuable tool for cardiovascular research. This document provides detailed application notes and protocols for utilizing this compound to study these vasorelaxation pathways. The primary mechanisms of this compound-induced vasorelaxation include the opening of smooth muscle inward rectifier K+ (Kir) channels and the production of endothelium-derived nitric oxide (NO).[2][4] Additionally, this compound has been shown to potentiate β-adrenergic receptor agonist-induced vasorelaxation.[5][6]
Data Presentation
Table 1: Summary of this compound Effects on Vasorelaxation
| Parameter | Species/Tissue | Concentration of this compound | Key Findings | Reference |
| In Vitro Vasorelaxation | Rat isolated superior mesenteric artery | 10 µM | Inhibited noradrenaline-induced contraction. | [1][7] |
| Rat isolated superior mesenteric artery | 10 µM | Potentiated isoproterenol-induced relaxation. | [1][7] | |
| Rat isolated aorta and mesenteric artery | 0.1–10 µM | Caused relaxation in endothelium-intact and -denuded arteries precontracted with noradrenaline.[2][4] | [2][4] | |
| In Vivo Blood Pressure | Rats | 122 µg/kg | Inhibited noradrenaline-induced increase in blood pressure.[1][7] | [1][7] |
| Spontaneously Hypertensive Rats (SHR) | 2.5 mg/kg/day (i.p. for 7 days) | Lowered systolic blood pressure through NO-dependent vasorelaxation.[4][8] | [4][8] | |
| Mechanism of Action | Rat isolated superior mesenteric artery | 10 µM | Relaxation was prevented by BaCl2 (1 mM), a Kir channel blocker.[1][7] | [1][7] |
| Rat isolated superior mesenteric artery | Not specified | Relaxation was partially inhibited by NG-nitro-l-arginine methyl ester (300 µM), a NO synthase inhibitor.[2][4] | [2][4] | |
| Rat isolated superior mesenteric artery | 10 µM | Inhibition of high-dose noradrenaline-induced contraction was prevented by propranolol (1 µM), a β-receptor antagonist.[1][7] | [1][7] |
Experimental Protocols
Protocol 1: Ex Vivo Assessment of this compound-Induced Vasorelaxation in Isolated Arteries
Objective: To determine the direct effect of this compound on the contractility of isolated arterial rings.
Materials:
-
Male Wistar rats
-
Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose)
-
Noradrenaline (NA)
-
This compound
-
Isometric force transducer and data acquisition system
-
Organ bath
Procedure:
-
Humanely euthanize male Wistar rats and dissect the superior mesenteric artery.
-
Clean the artery of adhering fat and connective tissue and cut it into rings (approximately 2 mm in length).
-
Suspend the arterial rings in an organ bath filled with Krebs solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.0 g, replacing the Krebs solution every 20 minutes.
-
To assess endothelium integrity, pre-contract the rings with noradrenaline (1 µM) and then add acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium. For some experiments, the endothelium can be mechanically removed.
-
After washing out the acetylcholine, induce a stable contraction with noradrenaline (e.g., 3 µM for mesenteric artery).[4]
-
Once a stable plateau is reached, cumulatively add this compound (e.g., 0.1–10 µM) to the organ bath to obtain a concentration-response curve.[4]
-
Record the relaxation response as a percentage of the pre-contraction induced by noradrenaline.
Protocol 2: In Vivo Measurement of this compound's Effect on Blood Pressure
Objective: To evaluate the in vivo effect of this compound on systemic blood pressure in an animal model.
Materials:
-
Male Wistar rats or Spontaneously Hypertensive Rats (SHR)
-
This compound
-
Noradrenaline (NA)
-
Anesthetic (e.g., urethane)
-
Carotid artery cannula
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthetize the rats (e.g., with urethane, 1.5 g/kg, i.p.).[5]
-
Surgically expose the carotid artery and insert a cannula connected to a pressure transducer for continuous blood pressure monitoring.
-
Allow the animal to stabilize after the surgical procedure.
-
Administer a single intravenous injection of this compound (e.g., 122 µg/kg) or vehicle control.[7]
-
After a set period, induce a hypertensive response by administering noradrenaline (e.g., 2–20 µg/kg, i.v.).[7]
-
Record the changes in systolic and diastolic blood pressure in response to noradrenaline in both this compound-treated and control animals.
-
For chronic studies, this compound can be administered daily via intraperitoneal injection (e.g., 2.5 mg/kg/day for 7 days in SHR).[8]
Signaling Pathways and Visualizations
The vasorelaxant effects of this compound are mediated by several interconnected pathways. As an inhibitor of eEF2K, it influences downstream signaling that leads to both endothelium-dependent and -independent vasorelaxation.
Caption: Mechanism of this compound-induced vasorelaxation.
The experimental workflow for investigating the vasorelaxant properties of this compound typically involves a combination of in vitro and in vivo models to elucidate its mechanism of action.
Caption: Experimental workflow for studying this compound.
The logical relationship of this compound as an antagonist in the context of noradrenaline-induced vasoconstriction involves its ability to counteract the contractile signal through distinct vasorelaxant pathways.
Caption: this compound antagonizes vasoconstriction.
References
- 1. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying the relaxation by A484954, a eukaryotic elongation factor 2 kinase inhibitor, in rat isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Eukaryotic elongation factor 2 kinase inhibitor, A484954 potentiates β-adrenergic receptor agonist-induced acute decrease in diastolic blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eukaryotic elongation factor 2 kinase inhibitor, A484954 potentiates β-adrenergic receptor agonist-induced acute decrease in diastolic blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The eukaryotic elongation factor 2 kinase inhibitor, A484954, induces hypoglycaemic and hypotensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-484954 in Pulmonary Arterial Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-484954 is a potent and selective inhibitor of eukaryotic elongation factor-2 kinase (eEF2K), a Ca²⁺/calmodulin-dependent protein kinase.[1][2][3][4][5][6][7] Research has demonstrated its therapeutic potential in preclinical models of pulmonary arterial hypertension (PAH).[8][9][10][11][12] These application notes provide a comprehensive overview of the use of this compound in the monocrotaline (MCT)-induced rat model of PAH, including its mechanism of action, experimental protocols, and key findings.
Mechanism of Action in Pulmonary Arterial Hypertension
In the context of PAH, this compound exerts its therapeutic effects through a multi-faceted mechanism primarily centered on the inhibition of eEF2K. This inhibition leads to the attenuation of key pathological processes in the pulmonary vasculature. The proposed signaling pathway is as follows:
Signaling pathway of this compound in PAH.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in the monocrotaline-induced PAH rat model.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC₅₀ for eEF2K | 280 nM | [1][3][4][5][6][7] |
Table 2: In Vivo Efficacy of this compound in Monocrotaline-Induced PAH in Rats
| Parameter | Control | Monocrotaline (MCT) | MCT + this compound (2.5 mg/kg/day) | Reference |
| Right Ventricular Systolic Pressure (RVSP) | Normal | Significantly Increased | Significantly Reduced vs. MCT | [10][11] |
| Right Ventricular Hypertrophy | Normal | Significantly Increased | Significantly Reduced vs. MCT | [10][11] |
| Pulmonary Artery Medial Wall Thickness | Normal | Significantly Increased | Significantly Reduced vs. MCT | [10][11] |
| Pulmonary Artery Fibrosis | Minimal | Significantly Increased | Significantly Reduced vs. MCT | [10][11] |
| Pulmonary Artery NADPH Oxidase-1 Expression | Basal | Significantly Increased | Significantly Reduced vs. MCT | [10][11] |
| Pulmonary Artery ROS Production | Basal | Significantly Increased | Significantly Reduced vs. MCT | [10][11] |
| Pulmonary Artery MMP-2 Activity | Basal | Significantly Increased | Significantly Reduced vs. MCT | [10][11] |
Experimental Protocols
Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats
This protocol describes the induction of PAH in rats using a single injection of monocrotaline, a widely used and reproducible model.[9][13][14][15]
Workflow for MCT-induced PAH and this compound treatment.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (Sigma-Aldrich)
-
Sterile 0.9% saline
-
1 N HCl and 1 N NaOH
-
Syringes and needles
Procedure:
-
Preparation of Monocrotaline Solution: Dissolve monocrotaline in a small volume of 1 N HCl and then neutralize to pH 7.4 with 1 N NaOH. Dilute with sterile saline to a final concentration of 60 mg/mL.
-
Induction of PAH: Administer a single subcutaneous injection of the monocrotaline solution at a dosage of 60 mg/kg body weight.
-
Monitoring: Monitor the animals daily for clinical signs of PAH, such as reduced activity, tachypnea, and cyanosis. Body weight should be recorded weekly.
-
Treatment with this compound: For therapeutic studies, this compound can be administered via intraperitoneal injection. A documented effective dose is 2.5 mg·kg⁻¹·day⁻¹ for 14 days, starting after the establishment of PAH (e.g., from day 7 or 14 post-MCT injection).[10][11]
Hemodynamic Measurements
Right ventricular systolic pressure (RVSP) is a key indicator of PAH severity.
Materials:
-
Anesthetized rat
-
Pressure transducer catheter
-
Data acquisition system
Procedure:
-
Anesthetize the rat (e.g., with an intraperitoneal injection of ketamine and xylazine).
-
Expose the right jugular vein and carefully insert a pressure transducer catheter.
-
Advance the catheter through the right atrium and into the right ventricle.
-
Record the right ventricular pressure waveforms using a data acquisition system. The peak of the waveform represents the RVSP.
Histological Analysis of Pulmonary Artery Remodeling
Histological examination of the pulmonary arteries is crucial for assessing vascular remodeling.
Materials:
-
Formalin-fixed, paraffin-embedded lung tissue sections
-
Hematoxylin and eosin (H&E) stain
-
Masson's trichrome stain (for fibrosis)
-
Microscope with imaging software
Procedure:
-
Following euthanasia, perfuse the lungs with saline and then fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin and cut 5 µm sections.
-
Stain sections with H&E to visualize the general morphology and with Masson's trichrome to assess collagen deposition (fibrosis).
-
Capture images of small pulmonary arteries (50-100 µm diameter).
-
Quantify the medial wall thickness and the percentage of fibrotic area using image analysis software.
Measurement of NADPH Oxidase Activity
NADPH oxidase is a major source of reactive oxygen species (ROS) in the vasculature.
Materials:
-
Isolated pulmonary artery tissue
-
Lucigenin-enhanced chemiluminescence assay kit
-
Luminometer
Procedure:
-
Homogenize isolated pulmonary artery tissue in a lysis buffer.
-
Measure the protein concentration of the homogenate.
-
Perform a lucigenin-enhanced chemiluminescence assay according to the manufacturer's instructions to detect superoxide production.
-
Measure the luminescence using a luminometer. The signal is proportional to the NADPH oxidase activity.
Gelatin Zymography for MMP-2 Activity
Gelatin zymography is used to detect the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in extracellular matrix degradation and tissue remodeling.[1][2][3][4][5]
Materials:
-
Isolated pulmonary artery tissue
-
SDS-PAGE gels containing gelatin
-
Electrophoresis apparatus
-
Incubation buffer
-
Coomassie Brilliant Blue stain
Procedure:
-
Prepare protein extracts from pulmonary artery tissue.
-
Separate the proteins on an SDS-PAGE gel containing gelatin under non-reducing conditions.
-
After electrophoresis, wash the gel to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a buffer that promotes MMP activity.
-
Stain the gel with Coomassie Brilliant Blue. Areas of MMP-2 activity will appear as clear bands against a blue background, indicating gelatin degradation.
-
Quantify the band intensity using densitometry.
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical models of pulmonary arterial hypertension. Its mechanism of action, targeting eEF2K and subsequently inhibiting vascular remodeling, offers a novel approach for the treatment of this devastating disease. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of this compound and similar compounds in the context of PAH.
References
- 1. Gelatin zymography protocol | Abcam [abcam.com]
- 2. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 4. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Quantitative and qualitative analysis of pulmonary arterial hypertension fibrosis using wide-field second harmonic generation microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats | Semantic Scholar [semanticscholar.org]
- 9. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eukaryotic elongation factor 2 kinase mediates monocrotaline-induced pulmonary arterial hypertension via reactive oxygen species-dependent vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eukaryotic elongation factor 2 kinase inhibitor, A484954 potentiates β-adrenergic receptor agonist-induced acute decrease in diastolic blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A-484954 as a Research Tool for the NO/Nrf2/AT2R Pathway
Introduction
A-484954 is a potent and selective inhibitor of the eukaryotic elongation factor 2 kinase (eEF2K).[1][2] Initially identified for its role in protein synthesis regulation, recent studies have unveiled its significant effects on cardiovascular and renal physiology, positioning it as a valuable tool for investigating the nitric oxide (NO), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Angiotensin II Type 2 Receptor (AT2R) signaling pathway. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's mechanism of action and its utility in studying this critical signaling cascade.
Mechanism of Action
This compound exerts its effects by inhibiting eEF2K, a Ca²⁺/calmodulin-dependent protein kinase.[3][4] This inhibition leads to a series of downstream events, most notably the production of nitric oxide (NO).[3][4] The increased NO production subsequently activates a signaling cascade involving Nrf2 and AT2R.[5][6] Specifically, this compound has been shown to increase the mRNA expression of both Nrf2 and AT2R.[5][6] The activation of this pathway contributes to physiological responses such as vasodilation, diuresis, and natriuresis, making this compound a subject of interest for conditions like hypertension.[3][5] The diuretic and natriuretic effects of this compound can be inhibited by N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, confirming the central role of NO in its mechanism of action.[5][6]
Applications in Research
This compound serves as a critical tool for elucidating the intricate relationships within the NO/Nrf2/AT2R pathway. Key research applications include:
-
Investigating the role of eEF2K in cardiovascular and renal function: By selectively inhibiting eEF2K, researchers can probe its downstream effects on blood pressure, renal blood flow, and electrolyte balance.
-
Elucidating the NO-dependent signaling cascade: this compound can be used to stimulate the endogenous production of NO, allowing for the study of its subsequent effects on Nrf2 and AT2R expression and activity.
-
Studying the interplay between Nrf2 and AT2R: The compound facilitates research into how these two important signaling molecules are co-regulated and their combined impact on cellular and physiological processes.
-
Screening for novel therapeutic agents: As a modulator of the NO/Nrf2/AT2R pathway, this compound can be used as a reference compound in the development of new drugs targeting hypertension and other cardiovascular diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies utilizing this compound to investigate the NO/Nrf2/AT2R pathway.
Table 1: In Vivo Effects of this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | Vehicle Control | This compound (2.5 mg/kg) | This compound + L-NAME (30 mg/kg) | Reference |
| Urine Output (at 9 hr) | ~1x | ~3x increase vs. Vehicle | Significantly inhibited vs. This compound | [5] |
| Urinary Na⁺ Excretion (at 9 hr) | Baseline | Significant increase vs. Vehicle | Significantly inhibited vs. This compound | [5] |
| AT2R mRNA Expression (kidney) | Baseline | Significantly increased vs. Vehicle | Significantly inhibited vs. This compound | [5] |
| Nrf2 mRNA Expression (kidney) | Baseline | Significantly increased vs. Vehicle | Significantly inhibited vs. This compound | [5] |
Table 2: In Vitro and Ex Vivo Effects of this compound
| Parameter | Condition | Effect of this compound | Reference |
| Vasorelaxation | Rat isolated superior mesenteric artery | Induces relaxation | [7][8] |
| eNOS Dimerization | Human endothelial cells | Promoted | [9] |
| eEF2K Inhibition (IC₅₀) | Enzymatic assay | 280 nM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vivo Diuresis and Natriuresis Study in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR).
-
Reagents:
-
This compound (Merck, Darmstadt, Germany)
-
N(G)-nitro-L-arginine methyl ester (L-NAME) (Dojindo, Kumamoto, Japan)
-
Vehicle (e.g., saline or appropriate solvent for this compound)
-
-
Procedure:
-
House SHR in individual metabolic cages for acclimatization.
-
Divide animals into three groups: Vehicle control, this compound, and this compound + L-NAME.
-
For the this compound + L-NAME group, administer L-NAME (30 mg/kg, i.p.) 30 minutes prior to this compound administration.[5]
-
Administer this compound (2.5 mg/kg, i.p.) or vehicle to the respective groups.[3][5]
-
Collect urine over a 9-hour period.[5]
-
Measure total urine volume to determine urine output.
-
Analyze urine samples for sodium concentration to determine urinary Na⁺ excretion.
-
-
Data Analysis: Compare the mean urine output and urinary Na⁺ excretion between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Gene Expression Analysis in Kidney Tissue by Real-Time PCR
-
Tissue Source: Kidneys isolated from SHR treated as described in Protocol 1.
-
Reagents:
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for AT2R, Nrf2, and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or other real-time PCR master mix
-
-
Procedure:
-
At the end of the in vivo study, euthanize the animals and harvest the kidneys.
-
Isolate total RNA from kidney tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time PCR using specific primers for AT2R, Nrf2, and the housekeeping gene.
-
Run the PCR reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene. Compare the expression levels between the different treatment groups.
Protocol 3: Measurement of Isometric Contraction in Isolated Arteries
-
Tissue Source: Superior mesenteric artery from male Wistar rats or SHR.[7]
-
Reagents:
-
This compound
-
Noradrenaline (NA)
-
Physiological salt solution
-
-
Procedure:
-
Isolate the superior mesenteric artery and cut it into rings.[7]
-
Mount the arterial rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Pre-contract the arterial rings with a vasoconstrictor such as noradrenaline.[8]
-
Once a stable contraction is achieved, cumulatively add this compound to the organ bath in increasing concentrations.
-
Record the relaxation response at each concentration.
-
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by noradrenaline. Construct a concentration-response curve for this compound-induced relaxation.
Visualizations
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to diuresis and vasodilation.
Experimental Workflow Diagram
Caption: Workflow for in vivo studies of this compound's diuretic effects.
Logical Relationship Diagram
Caption: Logical flow from this compound administration to physiological outcomes.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The eukaryotic elongation factor 2 kinase inhibitor, A484954, induces hypoglycaemic and hypotensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eukaryotic elongation factor 2 kinase inhibitor, A484954 lowered blood pressure in spontaneously hypertensive rats via inducing vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
A-484954 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of A-484954, a selective inhibitor of eukaryotic elongation factor-2 kinase (eEF2K).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive inhibitor of eukaryotic elongation factor-2 kinase (eEF2K).[1] By inhibiting eEF2K, it prevents the phosphorylation of eukaryotic elongation factor 2 (eEF2), a key regulator of protein translation.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[3][4][5][6][7] It is insoluble in water and ethanol.[5][6] For in vivo studies, a stock solution in DMSO can be further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline.
Q3: How should I store this compound powder and stock solutions?
For optimal stability, this compound should be handled and stored according to the following guidelines:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 36 months | Keep desiccated.[8] |
| DMSO Stock Solution | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles.[3][4] |
| DMSO Stock Solution | -80°C | Up to 2 years |
Q4: What is the stability of this compound in solution?
This compound stock solutions in DMSO are stable for up to 3 months when stored at -20°C.[3][4] To prevent loss of potency, it is recommended to use the solution within one month if stored at -20°C.[8] For longer-term storage, -80°C is recommended. To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.
Troubleshooting Guide
Issue 1: Precipitation of this compound in aqueous solutions or cell culture media.
-
Question: I observed precipitation after diluting my this compound DMSO stock solution in my aqueous buffer or cell culture medium. What should I do?
-
Answer: this compound has low aqueous solubility. Precipitation can occur when the concentration in the final aqueous solution exceeds its solubility limit.
-
Recommendation:
-
Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically 0.1% to 0.5%. However, always check the tolerance of your specific cell line to DMSO.
-
When preparing the working solution, add the this compound stock solution to the aqueous buffer or media dropwise while vortexing or stirring to ensure rapid mixing.
-
Consider using a vehicle containing co-solvents like PEG300 and Tween-80 for in vivo experiments to improve solubility.
-
If precipitation persists, you may need to lower the final concentration of this compound in your experiment.
-
-
Issue 2: Inconsistent or unexpected experimental results.
-
Question: My experimental results with this compound are not consistent. What could be the cause?
-
Answer: Inconsistent results can arise from issues with the compound's stability, storage, or experimental technique.
-
Recommendation:
-
Verify Stock Solution Integrity: Ensure your DMSO stock solution has been stored correctly and is within the recommended stability period. If in doubt, prepare a fresh stock solution from lyophilized powder.
-
Avoid Freeze-Thaw Cycles: Use single-use aliquots of your stock solution to prevent degradation.
-
Consistent Dosing: Ensure accurate and consistent pipetting of the stock solution when preparing your working solutions.
-
Control Experiments: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to account for any effects of the solvent.
-
-
Issue 3: Potential off-target effects.
-
Question: How can I be sure that the observed effects in my experiment are due to the inhibition of eEF2K and not off-target effects of this compound?
-
Answer: While this compound is a highly selective inhibitor of eEF2K, it is good practice to include experiments to validate the mechanism of action.
-
Recommendation:
-
Western Blot Analysis: A primary method to confirm the on-target activity of this compound is to measure the phosphorylation status of its direct substrate, eEF2. Treatment with this compound should lead to a decrease in phosphorylated eEF2 (p-eEF2) without affecting the total eEF2 levels.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits eEF2 phosphorylation without causing overt cytotoxicity.
-
Rescue Experiments: If possible, design experiments where the downstream effects of this compound treatment can be rescued by expressing a constitutively active form of eEF2 or by modulating other downstream effectors.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 289.29 g/mol . For 1 mg of this compound, you will need: (1 mg) / (289.29 g/mol ) = 3.457 µmol (3.457 µmol) / (10 µmol/mL) = 0.3457 mL or 345.7 µL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution.[6]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 2 years).
-
Protocol 2: Cell-Based Assay Workflow
This protocol provides a general workflow for treating adherent cells with this compound.
-
Cell Seeding:
-
Plate your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of your 10 mM this compound DMSO stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. It is important to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as your highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the prepared working solutions of this compound or the vehicle control to the respective wells.
-
Return the plate to the incubator for the desired treatment duration.
-
-
Downstream Analysis:
-
After the incubation period, proceed with your intended downstream analysis, such as Western blotting for p-eEF2/eEF2, cell viability assays, or other functional assays.
-
Visualizations
Caption: this compound inhibits eEF2K, preventing the phosphorylation of eEF2.
Caption: General experimental workflow for cell-based assays using this compound.
References
- 1. Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eukaryotic Elongation Factor 2 Kinase Activity Is Controlled by Multiple Inputs from Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. The eukaryotic elongation factor 2 kinase inhibitor, A484954, induces hypoglycaemic and hypotensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
optimizing A-484954 concentration for cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using A-484954, a selective inhibitor of eukaryotic elongation factor-2 kinase (eEF2K), in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive inhibitor of eukaryotic elongation factor-2 kinase (eEF2K).[1][2] eEF2K is a calcium/calmodulin-dependent protein kinase that regulates protein synthesis by phosphorylating and inactivating eukaryotic elongation factor 2 (eEF2).[3] By inhibiting eEF2K, this compound prevents the phosphorylation of eEF2, thereby maintaining its activity in protein synthesis.
Q2: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound can vary significantly depending on the cell line and experimental conditions. Based on published data, a starting concentration range of 0.5 µM to 50 µM is recommended for most cell-based assays.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. In PC3 cells, for instance, 10 µM this compound inhibited the phosphorylation of eEF2 by 50%, with maximum inhibition observed at 100 µM.[3]
Q3: Is this compound cytotoxic?
This compound generally exhibits low cytotoxicity at concentrations effective for eEF2K inhibition.[4] However, some studies have reported slight cytotoxicity at higher concentrations (e.g., 100 µM in HeLa cells under HBSS conditions).[4] It is always advisable to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range for your specific cell line and experimental duration.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically soluble in DMSO.[5] For a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. To prepare the stock solution, you can add the appropriate volume of DMSO to the vial and aid dissolution by sonicating.[5][6] Once prepared, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months or -80°C for up to 2 years.[7] When preparing working solutions for experiments, it is recommended to do so freshly on the same day.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of eEF2 phosphorylation | Suboptimal concentration of this compound: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the IC50 for eEF2 phosphorylation in your cell line. |
| Incorrect experimental conditions: The incubation time may be too short. | Increase the incubation time with this compound. A typical incubation time is 6 hours.[1] | |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C or -80°C in aliquots.[7] | |
| High cell death or cytotoxicity observed | Concentration of this compound is too high: High concentrations of this compound can be cytotoxic to some cell lines.[4] | Perform a cytotoxicity assay (e.g., MTT, trypan blue exclusion) to determine the maximum non-toxic concentration for your cell line and experimental duration. |
| Solvent (DMSO) toxicity: High concentrations of the solvent can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%). | |
| Variability in experimental results | Inconsistent cell culture conditions: Variations in cell density, passage number, or serum concentration can affect the cellular response to this compound. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure consistent seeding densities. |
| Inaccurate pipetting or dilution: Errors in preparing drug dilutions can lead to inconsistent results. | Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh working solutions for each experiment. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 (eEF2K) | 280 nM (0.28 µM) | Enzymatic Assay | [3][6][8] |
| IC50 (eEF2K) | 0.23 µmol/L | Luminescence-based HTS assay | [9] |
| Effective Concentration | 10 µM | 50% inhibition of p-eEF2 in PC3 cells | [3] |
| Effective Concentration | 100 µM | Maximum inhibition of p-eEF2 in PC3 cells | [3] |
Table 2: Cytotoxicity of this compound
| Cell Line | Concentration | Condition | Observation | Reference |
| HeLa | 50 µM - 100 µM | Serum-free | Undetectable cytotoxicity | [4] |
| HeLa | 100 µM | HBSS | Slight cytotoxicity | [4] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration by Western Blot
This protocol outlines the steps to determine the effective concentration of this compound for inhibiting eEF2 phosphorylation in a specific cell line.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 0.5, 1, 5, 10, 25, 50, 100 µM) in complete growth medium. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Incubation: Incubate the cells for a predetermined time, for example, 6 hours, at 37°C in a CO2 incubator.[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-eEF2 (Thr56) and total eEF2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-eEF2 signal to the total eEF2 signal. Plot the normalized phospho-eEF2 levels against the this compound concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 25, 50, 100, 200 µM) in complete growth medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the cytotoxic effects.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Autophagy | CaMK | Parasite | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. eEF2K Inhibitor, this compound - CAS 142557-61-7 - Calbiochem | 324516 [merckmillipore.com]
- 8. A 484954 | CaM Kinase | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with A-484954
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with A-484954, a selective eEF2K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective inhibitor of eukaryotic elongation factor-2 kinase (eEF2K), with an IC50 of 280 nM.[1][2] It functions by inhibiting the phosphorylation of eEF2, a key regulator of protein synthesis.[3][4] The inhibition is competitive with ATP and not affected by calmodulin concentrations.[1][3]
Q2: I'm observing rapid cellular effects that seem too fast to be caused by inhibition of protein synthesis. Is this possible?
Yes, this is a documented phenomenon. This compound can induce acute physiological responses, such as vasorelaxation, that occur too rapidly to be attributed to changes in protein translation.[5] These effects are likely due to off-target activities or non-canonical signaling pathways.
Q3: My cancer cell line is not showing growth inhibition with this compound, even though I've confirmed eEF2 phosphorylation is inhibited. Why?
This is an observed outcome in some cancer cell lines.[2][3] While this compound effectively inhibits eEF2 phosphorylation, this may not translate to an anti-proliferative effect in all cellular contexts.[2][3] The cellular consequences of eEF2K inhibition can be complex and cell-type specific.
Q4: Are there any known off-target effects of this compound?
Yes, several effects of this compound appear to be independent of eEF2K inhibition and protein synthesis. These include:
-
Vasorelaxation: Mediated by the opening of inward rectifier K+ (Kir) channels and nitric oxide (NO) production.[5][6]
-
Hypotensive and Diuretic Effects: Linked to the activation of the NO/Nrf2/AT2R pathway.[7]
-
Hypoglycemic Effects: Associated with decreased expression of the sodium-glucose co-transporter 2 (SGLT2).[4][8]
-
Positive Inotropic Effects: Enhancement of left ventricular contractility.[4][8]
Troubleshooting Guides
Unexpected Finding 1: Vasorelaxation or Hypotensive Effects
If you observe a rapid decrease in vascular tension or blood pressure in your experimental model, consider the following:
-
Possible Cause: Activation of non-eEF2K pathways. This compound can induce vasorelaxation by opening smooth muscle Kir channels and stimulating endothelial NO production.[5][6]
-
Troubleshooting Steps:
-
Co-treatment with Inhibitors: To confirm the involvement of these pathways, you can perform experiments with co-administration of:
-
Assess Endothelium Dependence: Compare the vasorelaxant effect in endothelium-intact and endothelium-denuded tissue preparations. A reduced effect in denuded tissues would suggest a role for endothelium-derived factors like NO.[5]
-
A detailed protocol for measuring isometric contraction in isolated arteries can be found in studies by Kodama et al. (2018) and Matsumoto et al. (2019).[5][6] Key steps include:
-
Dissection and preparation of arterial rings (e.g., rat superior mesenteric artery).
-
Mounting of the rings in an organ bath containing physiological salt solution.
-
Pre-contraction with an agonist like noradrenaline (NA) or phenylephrine.[6]
-
Cumulative addition of this compound and measurement of changes in isometric tension.
Unexpected Finding 2: Changes in Blood Glucose or Urine Output
Should your in vivo experiments reveal unexpected alterations in blood glucose levels or urine volume, the following should be considered:
-
Possible Cause: this compound has been shown to induce hypoglycemic and diuretic effects.[8] The diuretic effect is linked to the NO/Nrf2/AT2R pathway, while the hypoglycemic effect is associated with reduced SGLT2 expression.[7][8]
-
Troubleshooting Steps:
-
Measure Urinary Glucose and Sodium: To investigate the hypoglycemic effect, measure urinary glucose excretion. An increase would be consistent with SGLT2 inhibition.[8] To probe the diuretic effect, measure urinary Na+ excretion.[7]
-
Inhibit NO Synthesis: Administer an NO synthase inhibitor like L-NAME to see if it reverses the diuretic and natriuretic effects.[7]
-
Western Blot for SGLT2: Analyze kidney tissue lysates by Western blotting to determine if SGLT2 protein expression is downregulated.
-
Detailed protocols for in vivo studies can be found in publications by Yamahana et al. (2021) and others.[7][8] A general outline is as follows:
-
Animal Model: Spontaneously hypertensive rats (SHR) or Otsuka Long-Evans Tokushima Fatty (OLETF) rats are commonly used models.[7][8]
-
Administration: this compound can be administered via intraperitoneal injection. A dose of 2.5 mg/kg/day for 7 days has been used in OLETF rats.[8]
-
Measurements: Monitor blood pressure, urine output, blood glucose, and urinary glucose and sodium levels.
-
Tissue Analysis: At the end of the study, tissues such as the kidney can be harvested for Western blotting or mRNA expression analysis.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/System | Reference |
| eEF2K IC50 | 280 nM | Enzymatic Assay | [1] |
| Concentration for 50% inhibition of p-eEF2 | 10 µM | PC3 cells | [3] |
| Concentration for vasorelaxation studies | 10 µM | Rat isolated superior mesenteric artery | [6] |
Table 2: In Vivo Effects of this compound
| Effect | Dose | Animal Model | Key Pathway | Reference |
| Hypotensive | 122 µg/kg (i.v.) | Rats | β2-receptor-Kir channel | [6][9] |
| Diuretic | 2.5 mg/kg (i.p.) | Spontaneously Hypertensive Rats | NO/Nrf2/AT2R | [7] |
| Hypoglycemic | 2.5 mg/kg/day for 7 days (i.p.) | OLETF Rats | Decreased SGLT2 expression | [8] |
| Rescue of Cognitive Deficits | Pellet | APP/PS1 and Tg19959 AD model mice | eEF2K inhibition | [10] |
Visualizations
Caption: Canonical signaling pathway of this compound.
Caption: Logical workflow for troubleshooting unexpected results.
Caption: Overview of this compound's off-target signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ≥98% (HPLC), powder, eEF2K inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The eukaryotic elongation factor 2 kinase inhibitor, A484954, induces hypoglycaemic and hypotensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A-484954 vehicle control for in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A-484954 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective, cell-permeable small molecule inhibitor of eukaryotic elongation factor-2 kinase (eEF2K).[1][2] Its primary mechanism is to competitively inhibit ATP binding to eEF2K, thereby preventing the phosphorylation of its substrate, eukaryotic elongation factor 2 (eEF2).[3][4] This action inhibits the elongation step of protein synthesis.[3][5] this compound has an IC50 value of 280 nM for eEF2K.[1]
Q2: What are the recommended vehicle formulations for in vivo delivery of this compound?
The choice of vehicle depends on the experimental model and route of administration. It is crucial to prepare the working solution freshly on the day of use.[1] If precipitation occurs, gentle heating or sonication can aid dissolution.[1] Below are some commonly used formulations:
| Component | Formulation 1[1] | Formulation 2[1] | Formulation 3[6] |
| DMSO | 10% | 10% | 1% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | 5% |
| Saline | 45% | - | 94% |
| Corn Oil | - | 90% | - |
| Solubility | ≥ 2.5 mg/mL | ≥ 2.0 mg/mL | 0.25 mg/mL |
Q3: What are typical dosage ranges for this compound in rodent models?
Dosage can vary significantly based on the animal model, disease state, and research question. The following dosages have been reported in the literature:
| Animal Model | Dosage | Route | Application | Reference |
| Wistar Rats | 122 µg/kg | Intravenous (i.v.) | Inhibition of noradrenaline-induced blood pressure increase | [5][7] |
| Spontaneously Hypertensive Rats (SHR) | 2.5 mg/kg (9 hr) | Not Specified | Diuresis studies | [3] |
| Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | 2.5 mg/kg/day (7 days) | Intraperitoneal (i.p.) | Hypoglycemic and hypotensive effects | [4][8] |
Q4: What are the known signaling pathways affected by this compound?
This compound primarily targets the eEF2K signaling pathway. eEF2K is a Ca²⁺/calmodulin-dependent protein kinase.[5] Downstream effects observed in vivo include the modulation of pathways related to vascular tone and renal function. For instance, its diuretic effect in spontaneously hypertensive rats (SHR) is thought to be mediated through the activation of the Nitric Oxide (NO)/Nrf2/Angiotensin Type 2 Receptor (AT2R) pathway.[3][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The eukaryotic elongation factor 2 kinase inhibitor, A484954, induces hypoglycaemic and hypotensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-484954 for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing A-484954 in animal models. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key data to facilitate successful in vivo studies.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of this compound in animal models.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | Low solubility in aqueous solutions. | This compound is sparingly soluble in aqueous solutions but has good solubility in DMSO. For in vivo administration, it is recommended to first dissolve this compound in DMSO and then dilute it with a suitable vehicle such as polyethylene glycol (PEG), Tween-80, or saline. Ensure the final DMSO concentration is low to avoid toxicity. Sonication may aid in dissolution.[1][2] |
| Inconsistent experimental results | Instability of this compound stock solutions. | Prepare fresh solutions for each experiment. If a stock solution in DMSO is prepared, it should be aliquoted and stored at -20°C for up to one month or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[1][3] |
| No observable effect at reported dosages | Insufficient dosage or bioavailability for the specific animal model or disease state. | Dosages may need to be optimized for your specific model. Published studies have used a range of doses, including 122 µg/kg (i.v.) in rats to inhibit noradrenaline-induced blood pressure increase and 2.5 mg/kg (i.p.) daily in rats for diuretic and hypoglycemic effects.[4][5] Consider the administration route as it significantly impacts bioavailability. |
| Unexpected physiological changes | Off-target effects or vehicle-related effects. | While this compound is a selective eEF2K inhibitor, off-target effects are always a possibility with small molecules.[6] It is crucial to include a vehicle-only control group in your experimental design to differentiate the effects of this compound from those of the delivery vehicle. For instance, this compound alone at doses up to 122 µg/kg (i.v.) had no influence on blood pressure or heart rate in rats in one study.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of eukaryotic elongation factor 2 kinase (eEF2K).[7] By inhibiting eEF2K, it prevents the phosphorylation of eukaryotic elongation factor 2 (eEF2), a key protein in the elongation phase of protein synthesis. This leads to a continuation of protein synthesis.[7]
Q2: What are the reported in vivo effects of this compound in animal models?
A2: In rodent models, this compound has been shown to induce vasorelaxation, leading to a decrease in blood pressure.[5] It also exhibits a diuretic effect by increasing urine output and sodium excretion.[8] Additionally, studies have reported hypoglycemic effects in a rat model of type 2 diabetes.[4]
Q3: What are the recommended vehicles for in vivo delivery of this compound?
A3: Commonly used vehicles for this compound in animal studies include:
-
For Intraperitoneal (I.P.) Injection: 0.5% carboxymethyl cellulose (CMC) in saline.[8] Another option is a mixture of DMSO, Tween-80, and saline (e.g., in a 1:5:94 ratio).[6]
-
For Intravenous (I.V.) Injection: A solution prepared by dissolving this compound in DMSO and then diluting with saline.[5]
-
For Subcutaneous (S.C.) Delivery: this compound can be formulated into slow-release pellets for long-term studies.[9]
Q4: Are there any known toxicities or adverse effects of this compound in animals?
A4: Studies have reported no signs of toxicity in mice with genetic inhibition of eEF2K, suggesting that targeting this kinase is well-tolerated.[10] In a study with spontaneously hypertensive rats, this compound alone did not significantly alter blood pressure or heart rate at doses effective for inhibiting agonist-induced responses.[5] However, it is always recommended to perform dose-response studies and monitor animals for any signs of adverse effects in your specific model.
Experimental Protocols
Intraperitoneal (I.P.) Injection Protocol for Rats
This protocol is based on studies investigating the diuretic and hypoglycemic effects of this compound.[4][8][11]
-
Preparation of this compound Solution:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% carboxymethyl cellulose (CMC) solution in sterile saline.
-
Suspend the this compound powder in the 0.5% CMC solution to achieve the desired final concentration (e.g., 2.5 mg/kg).
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
-
Animal Dosing:
-
Administer the this compound suspension to the rats via intraperitoneal injection.
-
The injection volume will depend on the concentration of the solution and the weight of the animal.
-
For multi-day studies, injections are typically performed once daily.
-
-
Control Group:
-
Administer an equal volume of the 0.5% CMC vehicle solution to the control group of animals.
-
Intravenous (I.V.) Injection Protocol for Rats
This protocol is adapted from a study examining the acute effects of this compound on blood pressure.[5]
-
Preparation of this compound Solution:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For injection, dilute the stock solution with sterile saline to the final desired concentration (e.g., to achieve a dose of 122 µg/kg). The final DMSO concentration should be kept low (e.g., 1-5%).
-
-
Animal Preparation:
-
Anesthetize the rat according to your institution's approved protocol.
-
Cannulate the femoral vein for drug administration and the carotid artery for blood pressure measurement.
-
-
Administration and Measurement:
-
Inject the this compound solution intravenously through the femoral vein catheter.
-
Monitor and record blood pressure and heart rate continuously via the carotid artery cannula.
-
-
Control Group:
-
Inject an equivalent volume of the DMSO/saline vehicle into the control animals.
-
Quantitative Data Summary
| Animal Model | Administration Route | Dosage | Vehicle | Observed Effect | Reference |
| Spontaneously Hypertensive Rats (SHR) | Intraperitoneal (I.P.) | 2.5 mg/kg | 0.5% Carboxymethyl Cellulose | Increased urine output and sodium excretion | [8] |
| Wistar Rats | Intravenous (I.V.) | 122 µg/kg | DMSO/Saline | Inhibition of noradrenaline-induced increase in blood pressure | [5] |
| Zucker Fatty Diabetes Mellitus (ZFDM) Rats | Intraperitoneal (I.P.) | 2.5 mg/kg/day for 15 days | 0.5% Carboxymethyl Cellulose | Lowered blood glucose | [11] |
| Alzheimer's Disease Model Mice | Intraperitoneal (I.P.) | 2.5 mg/kg | DMSO:Tween-80:Saline (1:5:94) | Ameliorated neurobehavioral dysfunction | [6] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
Caption: this compound inhibits eEF2K, preventing eEF2 phosphorylation and allowing protein synthesis.
Vasorelaxant Effect of this compound
Caption: this compound induces vasorelaxation via β2-adrenergic receptor and Kir channels.
Diuretic Effect of this compound
Caption: this compound's diuretic effect is mediated by the NO/Nrf2/AT2R pathway.
Experimental Workflow for In Vivo Study
Caption: A typical experimental workflow for an in vivo study with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Autophagy | CaMK | Parasite | TargetMol [targetmol.com]
- 3. adooq.com [adooq.com]
- 4. The eukaryotic elongation factor 2 kinase inhibitor, A484954, induces hypoglycaemic and hypotensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are EEF2K inhibitors and how do they work? [synapse.patsnap.com]
- 8. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hormonebalance.org [hormonebalance.org]
- 10. researchgate.net [researchgate.net]
- 11. A selective eukaryotic elongation factor 2 kinase inhibitor, A484954 lowered blood glucose in Zucker fatty diabetes mellitus rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-484954 Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential toxicity of A-484954 in long-term studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Are there any established long-term toxicity data for this compound?
Currently, there are no publicly available, comprehensive long-term toxicology studies for this compound. Most of the existing in vivo data comes from shorter-term experiments focused on the pharmacological effects of the compound. However, some studies have noted the absence of apparent toxicity within the duration of their experiments. For instance, genetic inhibition of eEF2K, the target of this compound, in mouse models of pancreatic cancer showed no signs of toxicity.
Q2: What are the known physiological effects of this compound from short-term in vivo studies that might be relevant for long-term monitoring?
Short-term studies in animal models, primarily spontaneously hypertensive rats (SHR) and Otsuka Long-Evans Tokushima Fatty (OLETF) rats, have revealed several key physiological effects that should be considered for long-term monitoring. These include:
-
Cardiovascular Effects: this compound has been shown to lower blood pressure and induce vasorelaxation.[1][2] It may also have a positive inotropic effect, enhancing left ventricular contractility.[2][3]
-
Metabolic Effects: The compound can cause hypoglycemic effects by increasing urinary glucose excretion, which is associated with a decrease in the expression of the SGLT2 kidney transporter.[2][3]
-
Renal Effects: this compound has demonstrated diuretic effects, increasing urine output and urinary sodium excretion.[4][5][6] This is thought to be mediated through the nitric oxide (NO) pathway.[4][6]
Q3: What specific adverse effects should I monitor for during a long-term study with this compound?
Based on the known physiological effects, researchers should monitor for potential long-term consequences, including but not limited to:
-
Hypotension: Chronic lowering of blood pressure could lead to hypotension, especially in normotensive animal models.
-
Electrolyte Imbalance: The diuretic effect could lead to an imbalance of electrolytes over long-term administration.
-
Dehydration: Increased urine output could lead to dehydration if fluid intake is not adequately monitored.
-
Cardiac Hypertrophy: While initial effects on contractility appear positive, long-term inotropic stimulation could potentially lead to adverse cardiac remodeling.
-
Hypoglycemia: The glucose-lowering effect may lead to hypoglycemia, particularly in animals with normal glucose metabolism.
Troubleshooting Guides
Issue: I am observing a significant and sustained drop in blood pressure in my animal models.
Possible Cause: This is a known pharmacological effect of this compound. The compound induces vasorelaxation and has hypotensive properties.
Troubleshooting Steps:
-
Confirm Dosage: Double-check your calculations and the concentration of your dosing solution to ensure you are administering the intended dose.
-
Monitor Blood Pressure Regularly: Implement a consistent schedule for blood pressure monitoring to track the extent and duration of the hypotensive effect.
-
Consider Dose Reduction: If the hypotension is severe or leading to adverse clinical signs, consider reducing the dose of this compound.
-
Assess Animal Well-being: Closely monitor the animals for any signs of lethargy, weakness, or other indicators of poor perfusion.
Issue: My animals are exhibiting signs of dehydration, such as weight loss and reduced skin turgor.
Possible Cause: this compound has a diuretic effect, which can lead to dehydration if not managed.[4][5]
Troubleshooting Steps:
-
Monitor Fluid Intake and Urine Output: Quantify daily water consumption and urine production to assess the fluid balance of the animals.
-
Ensure Ad Libitum Access to Water: Make sure that fresh, clean water is always readily available to the animals.
-
Monitor Body Weight: Daily body weight measurements can be a sensitive indicator of hydration status.
-
Consider Fluid Supplementation: In severe cases, or if animals are not drinking adequately, consult with a veterinarian about the possibility of providing supplemental fluids.
Data Presentation
Table 1: Summary of In Vivo Effects of this compound in Rodent Models
| Animal Model | Dose | Duration | Key Findings | Reference |
| Otsuka Long-Evans Tokushima Fatty (OLETF) rats | 2.5 mg/kg/day (i.p.) | 7 days | Decreased blood glucose, increased urinary glucose excretion, decreased SGLT2 expression, decreased systolic blood pressure, enhanced left ventricular contractility. | [2][3] |
| Spontaneously Hypertensive Rats (SHR) | 122 µg/kg (i.v.) | Acute | Inhibited noradrenaline-induced increase in blood pressure. | [1] |
| Spontaneously Hypertensive Rats (SHR) | 2.5 mg/kg (i.p.) | Single dose | Increased urine output, water intake, and urinary sodium excretion. | [5] |
| Monocrotaline-induced pulmonary hypertensive rats | 2.5 mg/kg/day (i.p.) | Long-term | Prevented the development of pulmonary arterial hypertension. | [1] |
Experimental Protocols
Protocol 1: Monitoring Cardiovascular Parameters
Objective: To monitor blood pressure and heart rate in rodents during long-term administration of this compound.
Methodology:
-
Method: Utilize a non-invasive tail-cuff plethysmography system for conscious rodents.
-
Acclimatization: Acclimate the animals to the restraining device and tail cuff for at least 3-5 days prior to the start of the experiment.
-
Measurement:
-
Place the animal in the restrainer.
-
Attach the tail cuff and pulse sensor to the base of the tail.
-
Allow the animal to quiet down for 5-10 minutes.
-
Take a series of 5-10 consecutive measurements.
-
Average the readings to obtain the systolic blood pressure, diastolic blood pressure, and heart rate.
-
-
Frequency: Perform measurements at baseline (before the first dose) and then at regular intervals (e.g., weekly) throughout the study.
Protocol 2: Assessment of Renal Function and Hydration Status
Objective: To monitor urine output, water intake, and key indicators of renal function.
Methodology:
-
Metabolic Cages: House animals individually in metabolic cages for 24-hour periods to allow for the collection of urine and measurement of water intake.
-
Measurements:
-
Urine Volume: Measure the total volume of urine collected over 24 hours.
-
Water Intake: Measure the volume of water consumed over the same 24-hour period.
-
Body Weight: Record the animal's body weight before and after the 24-hour collection period.
-
-
Urine Analysis:
-
Use a portion of the collected urine to measure electrolyte concentrations (e.g., sodium, potassium) using a flame photometer or ion-selective electrodes.
-
Measure urine creatinine to assess glomerular filtration rate.
-
-
Frequency: Conduct these assessments at baseline and at regular intervals (e.g., monthly) during the long-term study.
Visualizations
References
- 1. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The eukaryotic elongation factor 2 kinase inhibitor, A484954, induces hypoglycaemic and hypotensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induces diuretic effect via renal vasorelaxation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A-484954 inconsistent effects on cell proliferation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the inconsistent effects of A-484954 on cell proliferation observed by researchers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable pyrido-pyrimidinedione derivative that acts as a potent and selective inhibitor of eukaryotic elongation factor-2 kinase (eEF2K).[1][2][3][4] Its mechanism of action is ATP-competitive.[5][6] The inhibitor has an IC50 value of approximately 280 nM for eEF2K.[1][2][3][4][7] It functions by inhibiting the phosphorylation of eukaryotic elongation factor 2 (eEF2), a key protein in the elongation step of protein synthesis.[8][9]
Q2: I'm using this compound to inhibit eEF2K, but I'm not seeing an effect on my cells' proliferation. Is this expected?
This is a frequently observed phenomenon. While this compound is a potent inhibitor of eEF2 phosphorylation, it often does not inhibit the proliferation of cancer cell lines at concentrations where it effectively inhibits the kinase.[1][2][3][4][6][8][10][11] The lack of a direct anti-proliferative effect in many cancer cell types is a known characteristic of this compound.
Q3: Under what conditions might this compound show anti-proliferative effects?
Some studies suggest that the anti-proliferative effects of this compound may only be apparent under specific experimental conditions, such as:
-
High Concentrations: Effects on tumor cell proliferation may only be observed at higher concentrations, typically in the range of 10-100 μM.[10]
-
Serum Starvation: The absence of serum in the culture media has been noted as a condition that may reveal anti-proliferative effects.[10]
Q4: Are the effects of this compound on cell proliferation cell-type specific?
Yes, the effects of this compound can be highly cell-type dependent. For instance, it has been shown to inhibit platelet-derived growth factor-BB-induced proliferation and migration of smooth muscle cells.[12] Therefore, the cellular context is a critical factor in determining the outcome of this compound treatment.
Q5: What are other known biological effects of this compound?
This compound has been documented to have several other biological effects, including:
-
Hypoglycaemic effects[13] These effects are often mediated through pathways that are independent of a direct inhibition of cell proliferation, such as the production of nitric oxide.[9][13]
Troubleshooting Guide
If you are observing inconsistent or unexpected results with this compound in your cell proliferation assays, consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for inconsistent this compound effects.
Data Summary: this compound Effects on Cell Lines
| Cell Line | This compound Concentration | Effect on eEF2 Phosphorylation | Effect on Proliferation | Reference |
| PC3 | 10 µM - 100 µM | Inhibition | No Inhibition | [8] |
| H1299 | Not specified | Inhibition | Not specified | [8] |
| HeLa | 100 µM | Not specified | Arrest | [6] |
| H460 | Not specified | Inhibition | Not specified | [6] |
| C6 | Not specified | Inhibition | Not specified | [6] |
| MDA-MB-231 | > 100 µM | Not specified | IC50 > 100 µM | [7] |
| Smooth Muscle Cells | Not specified | Not specified | Inhibition (PDGF-BB induced) | [12] |
Signaling Pathway
eEF2K Signaling Pathway
Caption: this compound inhibits eEF2K, preventing eEF2 phosphorylation.
Experimental Protocols
General Protocol for Assessing this compound Effects on Cell Proliferation
-
Cell Seeding: Plate cells in a 96-well plate at a density appropriate for the cell line and the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the drug dilutions.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Proliferation Assay: Assess cell proliferation using a standard method such as MTT, CyQuant, or direct cell counting.
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to the vehicle control. Plot the results to determine the IC50 value, if applicable.
Protocol for Western Blot Analysis of eEF2 Phosphorylation
-
Cell Lysis: After treating cells with this compound for the desired time (e.g., 6 hours), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated eEF2 (Thr56). Subsequently, probe with a primary antibody for total eEF2 as a loading control. Beta-actin can also be used as a loading control.[6]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated eEF2 to total eEF2.
References
- 1. eEF2K Inhibitor, this compound [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. haoranbio.com [haoranbio.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The eukaryotic elongation factor 2 kinase inhibitor, A484954, induces hypoglycaemic and hypotensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in A-484954-induced diuretic response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A-484954 and observing variability in its diuretic response.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced diuresis?
This compound, a selective eukaryotic elongation factor 2 kinase (eEF2K) inhibitor, induces diuresis primarily in spontaneously hypertensive rats (SHR) through a multi-faceted mechanism. The key pathways involved are:
-
Nitric Oxide (NO) Production: this compound stimulates the production of nitric oxide, which is a critical mediator of its diuretic and natriuretic effects. This has been demonstrated by the inhibition of the diuretic response with the NO synthase inhibitor L-NAME.[1][2][3][4]
-
Renal Vasodilation: The compound induces vasorelaxation in isolated renal arteries, leading to increased renal blood flow. This effect is at least partially mediated through β-adrenergic receptors.
-
Downstream Signaling: The diuretic effect is associated with the activation of the NO/nuclear factor-erythroid 2-related factor 2 (Nrf2)/angiotensin type 2 receptor (AT2R) pathway.[1][2][3][4]
Q2: Why am I not observing a diuretic effect with this compound in my animal model?
A significant factor influencing the diuretic response to this compound is the animal model used.
-
Spontaneously Hypertensive Rats (SHR): A robust diuretic and natriuretic response is consistently observed in SHR.[1][2][3][4]
-
Normotensive Wistar Kyoto (WKY) Rats: this compound does not typically induce a diuretic effect in WKY rats. Therefore, if you are using a normotensive strain, the lack of response is expected.
-
Other Models: The diuretic effect has also been observed in Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for obesity and type 2 diabetes with hypertension.[5]
Q3: Can the vehicle used to dissolve this compound affect the experimental outcome?
Yes, the choice of vehicle and the proper dissolution of this compound are critical for obtaining reliable and reproducible results. This compound is a small molecule that requires a specific solvent mixture for in vivo applications. A commonly used vehicle formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[6] Incomplete dissolution can lead to a lower effective dose being administered, resulting in a diminished or absent diuretic response.
Q4: What is the recommended dose and route of administration for this compound to induce diuresis?
Based on published studies, a dose of 2.5 mg/kg administered via intraperitoneal (i.p.) injection has been shown to be effective in inducing diuresis in SHR.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No diuretic response observed in SHR. | 1. Incorrect Animal Strain: Verification of the rat strain is crucial. The diuretic effect is prominent in SHR, not in normotensive strains like WKY. | Confirm the phenotype and genotype of the animal model. |
| 2. Inadequate this compound Dose or Administration: The administered dose may be too low, or the compound may not have been fully dissolved or properly administered. | Ensure accurate weighing and complete dissolution of this compound in the appropriate vehicle. Verify the accuracy of the injection technique. | |
| 3. Compromised Nitric Oxide Pathway: The diuretic effect of this compound is dependent on nitric oxide synthesis. | Consider co-administration with an NO precursor like L-arginine to ensure substrate availability for NO synthase. Pre-treatment with an NOS inhibitor like L-NAME can be used as a negative control to confirm the NO-dependence of the effect in your experimental setup.[1][2][3][4] | |
| High variability in diuretic response between individual SHR. | 1. Genetic Variability within SHR Strain: Although an inbred strain, minor genetic variations can exist between individual animals, potentially affecting the expression or activity of key signaling molecules. | Increase the sample size (n-number) per group to improve statistical power and account for individual variability. |
| 2. Differences in β-Adrenergic Receptor Sensitivity: The vasorelaxant effect of this compound is mediated in part by β-adrenergic receptors, and their expression and sensitivity can vary. | Consider assessing baseline cardiovascular parameters to stratify animals. The use of a β-blocker like propranolol can be employed to investigate the contribution of this pathway to the observed variability.[7] | |
| 3. Baseline Hydration and Salt Balance: The diuretic response can be influenced by the animal's hydration status and electrolyte balance prior to the experiment. | Standardize housing conditions, including access to water and chow, for a sufficient period before the experiment to ensure all animals have a similar baseline physiological state. | |
| Unexpected side effects observed. | 1. Off-target Effects: While this compound is a selective eEF2K inhibitor, high concentrations may lead to off-target effects. | Adhere to the recommended dose of 2.5 mg/kg. If higher doses are necessary for specific experimental aims, conduct a dose-response study to identify the optimal concentration with minimal side effects. |
| 2. Vehicle-related Effects: The vehicle itself, particularly at high volumes, could cause non-specific effects. | Always include a vehicle-only control group to differentiate the effects of this compound from those of the vehicle. |
Quantitative Data Summary
Table 1: Effect of this compound on Urine Output and Sodium Excretion in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Urine Output (at 9 hr) | Urinary Na+ Excretion (at 9 hr) | Reference |
| Vehicle | ~1 ml | ~0.1 mEq | [1] |
| This compound (2.5 mg/kg) | ~3 ml (P<0.01 vs. Vehicle) | ~0.3 mEq (P<0.01 vs. Vehicle) | [1] |
| This compound + L-NAME (30 mg/kg) | Significantly inhibited vs. This compound (P<0.05) | Significantly inhibited vs. This compound (P<0.01) | [1] |
Experimental Protocols
Protocol 1: In Vivo Diuresis Assay in Rats
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar Kyoto (WKY) rats as controls.
-
Acclimatization: House animals in metabolic cages for at least 3 days prior to the experiment for acclimatization and baseline measurements. Provide free access to standard chow and water.
-
This compound Preparation: Dissolve this compound in a vehicle solution, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, to a final concentration for a 2.5 mg/kg injection volume.[6] Prepare a fresh solution on the day of the experiment.
-
Administration: Administer this compound (2.5 mg/kg) or vehicle via a single intraperitoneal (i.p.) injection.
-
Urine Collection and Measurement: Collect urine using metabolic cages at specified time points (e.g., 0.5, 1, 3, 6, and 9 hours) after injection. Measure the total urine volume for each collection period.
-
Urine Analysis: Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes to determine urinary electrolyte excretion.
-
Data Analysis: Compare urine output and electrolyte excretion between this compound-treated and vehicle-treated groups for both SHR and WKY rats. Statistical analysis can be performed using appropriate tests such as ANOVA followed by post-hoc tests.
Protocol 2: Investigation of Nitric Oxide Pathway Involvement
-
Experimental Groups: Include an additional group of SHR pre-treated with a nitric oxide synthase (NOS) inhibitor.
-
L-NAME Administration: Administer N(G)-nitro-L-arginine methyl ester (L-NAME) at a dose of 30 mg/kg (i.p.) 30 minutes before the administration of this compound or vehicle.[1]
-
Procedure: Follow steps 1-7 from Protocol 1.
-
Data Analysis: Compare the diuretic and natriuretic response to this compound in the presence and absence of L-NAME to determine the dependency on NO synthesis.
Visualizations
Caption: Signaling pathway of this compound-induced diuresis.
Caption: General workflow for assessing this compound diuretic effect.
References
- 1. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats [jstage.jst.go.jp]
- 5. The eukaryotic elongation factor 2 kinase inhibitor, A484954, induces hypoglycaemic and hypotensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A-484954 vs. NH125: A Comparative Guide to eEF2K Inhibitors for Researchers
In the landscape of cell signaling and cancer research, the eukaryotic elongation factor-2 kinase (eEF2K) has emerged as a critical regulator of protein synthesis. Its inhibition is a key area of investigation for therapeutic interventions. Two compounds that have been central to this research are A-484954 and NH125. This guide provides a detailed, objective comparison of these two eEF2K inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound is a highly selective, ATP-competitive inhibitor of eEF2K that consistently demonstrates the expected downstream effect of reducing eEF2 phosphorylation. In contrast, while NH125 was initially reported as a potent eEF2K inhibitor, subsequent and significant research has shown that it can paradoxically induce eEF2 phosphorylation in cellular contexts. Evidence also suggests that NH125 may act as a non-specific colloidal aggregator in in vitro kinase assays, raising questions about its specificity and mechanism of action. For researchers seeking a reliable and specific inhibitor of eEF2K activity, this compound is the more rigorously validated choice.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and NH125 based on available experimental data.
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound | NH125 | Reference |
| eEF2K IC₅₀ | 280 nM | 60 nM (initial report)[1][2][3]; 18 µM (later study)[1][4] | [1][2][3][4][5] |
| Mechanism of Action | ATP-competitive[6] | Calmodulin-competitive (suggested)[7]; Non-specific colloidal aggregator (suggested)[1][4] | [1][4][6][7] |
| Selectivity over other kinases | High selectivity against a wide panel of serine/threonine and tyrosine kinases.[5] | >125-fold over PKC, >1300-fold over PKA, >1500-fold over CaMKII (initial report).[8] However, it also inhibits other kinases like ERK2 and TRPM7.[1] | [1][8] |
Table 2: Cellular Activity
| Parameter | This compound | NH125 | Reference |
| Effect on eEF2 Phosphorylation | Inhibition/Reduction[7][9][10] | Induction/Increase[4][7][10] | [4][7][9][10] |
| Effect on Cancer Cell Growth | Little to no effect on proliferation.[7][10][11] | Potent inhibition of proliferation (IC₅₀ 0.7-4.7 µM).[2] However, this anti-proliferative effect is now thought to be independent of eEF2K inhibition.[7][10] | [2][7][10][11] |
Signaling Pathway and Mechanism of Action
eEF2K is a key kinase that, upon activation, phosphorylates eukaryotic elongation factor 2 (eEF2). This phosphorylation event halts the elongation step of protein synthesis. The canonical understanding is that an inhibitor of eEF2K would block this phosphorylation, leading to a decrease in phosphorylated eEF2 (p-eEF2) and a subsequent continuation of protein synthesis.
As the diagram illustrates, this compound acts as a direct inhibitor of eEF2K, leading to a decrease in p-eEF2 levels. The action of NH125 is more complex and context-dependent. While it can inhibit eEF2K in certain in vitro settings, it paradoxically leads to an increase in p-eEF2 in cellular assays, suggesting an off-target or indirect mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assays cited in the comparison of this compound and NH125.
In Vitro eEF2K Kinase Assay
This protocol is a generalized representation of methods used to determine the IC₅₀ of eEF2K inhibitors.
Note on NH125: Some studies have shown that the inhibitory activity of NH125 in this assay is significantly reduced by the addition of 0.1% Triton X-100, which is a common control for identifying non-specific colloidal aggregators.[1][4]
Western Blot Analysis of Cellular eEF2 Phosphorylation
This protocol outlines the key steps to assess the effect of the inhibitors on eEF2 phosphorylation in a cellular context.
-
Cell Culture and Treatment: Plate cells (e.g., H1299, PC3, HeLa) and allow them to adhere. Treat the cells with varying concentrations of this compound or NH125 for a specified duration (e.g., 6 hours) under desired conditions (e.g., serum-free, complete media).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-eEF2 (Thr56) and total eEF2. An antibody against a housekeeping protein (e.g., β-actin) should also be used as a loading control.
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of p-eEF2 to total eEF2.
Conclusion
The evidence strongly indicates that this compound is a selective and reliable inhibitor of eEF2K, making it a valuable tool for studying the roles of this kinase in various biological processes. Its mechanism of action is well-characterized, and its effects on cellular eEF2 phosphorylation are consistent with direct enzyme inhibition.
Conversely, the use of NH125 as a specific eEF2K inhibitor should be approached with considerable caution.[7] The paradoxical induction of eEF2 phosphorylation in cells and its potential for non-specific aggregation in in vitro assays complicate the interpretation of data obtained using this compound.[1][4][7][10] While NH125 exhibits anti-proliferative effects, these are likely mediated through mechanisms independent of eEF2K inhibition.[7][10]
For researchers aiming to specifically dissect the function of eEF2K, this compound represents the more appropriate and scientifically sound choice.
References
- 1. Investigating the Kinetic Mechanism of Inhibition of Elongation Factor 2 Kinase (eEF-2K) by NH125: Evidence for a Common in vitro Artifact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) Induces Phosphorylation of Eukaryotic Elongation Factor-2 (eEF2): A CAUTIONARY NOTE ON THE ANTICANCER MECHANISM OF AN eEF2 KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NH 125 | CaM Kinase | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) induces phosphorylation of eukaryotic elongation factor-2 (eEF2): a cautionary note on the anticancer mechanism of an eEF2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
Unraveling the Potency of A-484954: A Comparative Analysis of eEF2K Inhibitors
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cellular signaling and drug discovery, the eukaryotic elongation factor 2 kinase (eEF2K) has emerged as a compelling target for therapeutic intervention in a range of diseases, including cancer and neurological disorders. A new comparative guide offers researchers, scientists, and drug development professionals an in-depth analysis of the efficacy of A-484954, a potent eEF2K inhibitor, benchmarked against other known inhibitors of this critical enzyme. This guide provides a comprehensive overview of their mechanisms of action, quantitative efficacy data, and detailed experimental protocols to support further research and development.
eEF2K plays a pivotal role in regulating protein synthesis, a fundamental process for cell growth and survival. Under cellular stress conditions such as nutrient deprivation or hypoxia, eEF2K is activated and phosphorylates its only known substrate, eukaryotic elongation factor 2 (eEF2). This phosphorylation event halts the elongation phase of protein translation, thereby conserving cellular resources. Dysregulation of eEF2K activity has been implicated in the progression of various diseases, making the development of specific and potent inhibitors a key area of investigation.
This comparative analysis positions this compound, an ATP-competitive inhibitor, alongside other notable eEF2K inhibitors such as the controversial NH125, the natural product Rottlerin, and the more recently developed TX-1918. By presenting a side-by-side comparison of their inhibitory concentrations (IC50), this guide facilitates a clearer understanding of their relative potencies.
Quantitative Efficacy of eEF2K Inhibitors
The following table summarizes the in vitro IC50 values for this compound and other selected eEF2K inhibitors, providing a quantitative measure of their efficacy in enzymatic assays.
| Inhibitor | IC50 (Enzymatic Assay) | Mechanism of Action | Key Characteristics |
| This compound | 280 nM[1] | ATP-competitive | Highly selective for eEF2K.[1] |
| NH125 | 60 nM[2][3][4] | Calmodulin-competitive | Potent inhibitor, but its effect on eEF2 phosphorylation in cells is debated.[2][5][6][7][8] |
| Rottlerin | 5.3 µM[9] | Not fully characterized | Natural product with known off-target effects.[10] |
| TX-1918 | 0.44 µM | Not fully characterized | Demonstrates efficacy in cell-based assays. |
Visualizing the eEF2K Signaling Pathway and Experimental Workflow
To further elucidate the biological context and experimental approaches, the following diagrams, generated using Graphviz (DOT language), illustrate the eEF2K signaling cascade and a typical workflow for evaluating inhibitor efficacy.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for key experiments cited in the comparison.
In Vitro eEF2K Enzymatic Assay (Luminescence-based)
This assay quantifies the amount of ATP remaining after the kinase reaction, which is inversely proportional to eEF2K activity.
-
Reaction Setup : Prepare a reaction mixture containing recombinant human eEF2K, a suitable peptide substrate (e.g., MH-1), and calmodulin in a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1.5 mM CaCl₂).[4]
-
Inhibitor Addition : Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture and pre-incubate for 15 minutes at room temperature.[4]
-
Initiation of Reaction : Initiate the kinase reaction by adding ATP to a final concentration of 50 µM.[4]
-
Incubation : Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Detection : Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Western Blot for Phospho-eEF2 (Thr56)
This method is used to assess the ability of an inhibitor to block the phosphorylation of eEF2 in a cellular context.
-
Cell Culture and Treatment : Culture cells (e.g., H1299, PC3) to an appropriate confluency and then treat with various concentrations of the eEF2K inhibitor for a specified duration (e.g., 6 hours).[8]
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% w/v BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phospho-eEF2 (Thr56) overnight at 4°C with gentle agitation.[11] A primary antibody for total eEF2 should be used on a separate blot or after stripping the first antibody to serve as a loading control.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify the band intensities to determine the ratio of phosphorylated eEF2 to total eEF2, and assess the dose-dependent inhibition by the compound.
This comprehensive comparison guide aims to equip researchers with the necessary data and methodologies to make informed decisions in the pursuit of novel therapeutics targeting the eEF2K pathway. The provided information underscores the potential of this compound as a valuable tool for both basic research and drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rottlerin exhibits anti-cancer effect through inactivation of S phase kinase-associated protein 2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-eEF2 (Thr56) Antibody (#2331) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Validating A-484954 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cellular environment is a critical step in the validation process. This guide provides a comparative overview of methods to validate the target engagement of A-484954, a selective inhibitor of eukaryotic elongation factor-2 kinase (eEF2K).
This compound is a cell-permeable pyrido-pyrimidinedione derivative that acts as a potent and selective inhibitor of eEF2K with an IC50 of approximately 0.28 µM in enzymatic assays.[1][2][3] It functions by competing with ATP for the kinase's binding site.[4] The primary and most direct method to confirm its engagement with eEF2K in cells is to measure the phosphorylation status of eEF2, the only known substrate of eEF2K. Inhibition of eEF2K by this compound leads to a decrease in the phosphorylation of eEF2 at Threonine 56.
This guide will compare this compound with other known eEF2K inhibitors and detail the experimental protocols for validating target engagement.
Comparative Analysis of eEF2K Inhibitors
The following table summarizes the quantitative data for this compound and other compounds targeting eEF2K.
| Compound | Target | Mechanism of Action | Enzymatic IC50 | Cellular Potency | Notes |
| This compound | eEF2K | ATP-competitive inhibitor | ~0.28 µM[1][2][3] | Inhibition of p-eEF2 observed at 10-100 µM in PC3 cells[1] | Highly selective for eEF2K over a broad range of other kinases.[5] |
| NH125 | eEF2K (reported) | Initially reported as an eEF2K inhibitor | ~60 nM (in vitro)[6][7] | Induces eEF2 phosphorylation in cells[2][8] | Mechanism is debated; may not be a direct eEF2K inhibitor in a cellular context and can act as a nonspecific colloidal aggregator in vitro.[2][8] |
| Compound 34 | eEF2K | Not fully characterized | ~170 nM (in vitro)[9] | Cellular activity not widely reported | Reported as a potent in vitro inhibitor of eEF2K.[10] |
Experimental Protocols for Target Validation
Validating the cellular target engagement of this compound typically involves demonstrating a dose-dependent decrease in the phosphorylation of its substrate, eEF2. Below are detailed protocols for key experiments.
Western Blot for Phospho-eEF2 (p-eEF2)
This is the most common method to assess this compound target engagement.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., H1299, PC3) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody specific for phospho-eEF2 (Thr56) overnight at 4°C.[12][13]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total eEF2 and a loading control like β-actin or GAPDH. Quantify the band intensities to determine the ratio of p-eEF2 to total eEF2.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[3][14] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble eEF2K in the supernatant by Western blotting or other protein detection methods like ELISA.
-
Analysis: A positive target engagement is indicated by a shift in the melting curve of eEF2K to a higher temperature in the presence of this compound compared to the vehicle control.
In-Cell Kinase Activity Assay
This method measures the kinase activity directly within permeabilized cells.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the Western blot protocol.
-
Cell Permeabilization: Permeabilize the cells using a mild detergent (e.g., digitonin) to allow the entry of a fluorescently labeled eEF2-derived peptide substrate.
-
Kinase Reaction: Incubate the permeabilized cells with the peptide substrate and ATP. Active intracellular eEF2K will phosphorylate the substrate.
-
Detection: Measure the amount of phosphorylated peptide substrate using a suitable detection method, such as fluorescence polarization or specific antibodies in an ELISA format.
-
Analysis: A decrease in the phosphorylation of the peptide substrate in this compound-treated cells compared to control cells indicates target engagement and inhibition of eEF2K.
Visualizing the Pathways and Processes
To better understand the context and methodologies, the following diagrams illustrate the eEF2K signaling pathway, a typical experimental workflow for target engagement validation, and the logical flow of evidence.
Caption: eEF2K Signaling Pathway and the Action of this compound.
References
- 1. Eukaryotic Elongation Factor 2 Kinase Activity Is Controlled by Multiple Inputs from Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) Induces Phosphorylation of Eukaryotic Elongation Factor-2 (eEF2): A CAUTIONARY NOTE ON THE ANTICANCER MECHANISM OF AN eEF2 KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 5. Eukaryotic elongation factor-2 kinase (eEF2K) signaling in tumor and microenvironment as a novel molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-eEF2 (Thr56) Antibody (#2331) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-eEF2 (Thr56) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
Cross-Validation of A-484954 Effects with Genetic Knockdown of eEF2K: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for studying the function of eukaryotic Elongation Factor 2 Kinase (eEF2K): the pharmacological inhibitor A-484954 and genetic knockdown (e.g., siRNA, shRNA). Understanding the similarities and differences between these approaches is crucial for the robust interpretation of experimental data and for advancing drug discovery programs targeting eEF2K.
Introduction to eEF2K, this compound, and Genetic Knockdown
Eukaryotic Elongation Factor 2 Kinase (eEF2K) is a unique, calcium/calmodulin-dependent protein kinase that plays a critical role in regulating protein synthesis. It phosphorylates and inactivates eukaryotic Elongation Factor 2 (eEF2), thereby slowing the elongation phase of translation. This mechanism is a key cellular response to nutrient and energy stress, and eEF2K has emerged as a therapeutic target in cancer and neurological disorders.
This compound is a potent and selective, cell-permeable inhibitor of eEF2K, with an IC50 of 280 nM. It acts as an ATP-competitive inhibitor.
Genetic knockdown of eEF2K, typically achieved through small interfering RNA (siRNA) or short hairpin RNA (shRNA), reduces the expression of the eEF2K protein itself. This offers a highly specific method to probe the kinase's function.
This guide cross-validates the effects of this compound with those of genetic knockdown, providing a framework for researchers to select the most appropriate experimental approach and to interpret their findings with confidence.
Comparative Data on Functional Outcomes
The following tables summarize quantitative data from studies that have employed both this compound and genetic knockdown of eEF2K to investigate its role in various cellular processes.
Table 1: Effects on eEF2 Phosphorylation
| Intervention | Cell Line | Effect on p-eEF2 (Thr56) | Reference |
| This compound | H1299, PC3, HeLa, H460, C6 | Decreased | |
| This compound | HL60 | Decreased | |
| eEF2K siRNA | HL60 | Decreased | |
| eEF2K siRNA | T98G, U138MG | Decreased | |
| This compound | Hippocampal Slices | Decreased |
Table 2: Effects on Cell Viability and Proliferation
| Intervention | Cell Line | Effect on Viability/Proliferation | Reference |
| This compound | PC3 | No effect | |
| eEF2K shRNA | A375, SK-MEL-28 (Melanoma) | Suppressed proliferation | |
| eEF2K siRNA | HT-29, HCT-116 (Colon Cancer) | Increased cell viability | |
| This compound + PI3Ki/MEKi | HL60 | Reversed anti-proliferative effects of PI3Ki/MEKi | |
| eEF2K siRNA + PI3Ki/MEKi | HL60 | Reversed anti-proliferative effects of PI3Ki/MEKi |
Table 3: Effects on Apoptosis and Autophagy
| Intervention | Cell Line | Effect | Reference |
| eEF2K shRNA | SK-MEL-28 (Melanoma) | Increased apoptosis | |
| eEF2K siRNA | HT-29, HCT-116 (Colon Cancer) | Induced autophagy, promoting cell survival | |
| eEF2K Knockdown | A549 (Lung Carcinoma) | No effect on autophagy | |
| eEF2K Knockdown | Glioma cells | Reduced basal and starvation-induced autophagy |
Signaling Pathways and Experimental Workflows
Visualizing the signaling context and experimental procedures is essential for a clear understanding of the cross-validation process.
Caption: eEF2K Signaling Pathway.
Caption: Cross-Validation Experimental Workflow.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of these findings.
Cell Culture and Reagents
-
Cell Lines: HT-29, HCT-116, A375, SK-MEL-28, and other relevant cancer cell lines are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
This compound: this compound (Selleck Chemicals) is dissolved in DMSO to create a stock solution (e.g., 10 mM) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in culture medium.
Genetic Knockdown of eEF2K
-
siRNA Transfection: Cells are seeded in 6-well plates and grown to 50-70% confluency. Transfection of eEF2K-specific siRNA or a non-targeting control siRNA (e.g., 50 nM) is performed using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. Cells are typically harvested or used for downstream assays 48-72 hours post-transfection.
Western Blot Analysis
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies against p-eEF2 (Thr56), total eEF2, eEF2K, LC3B, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT)
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or transfected with siRNA as described above.
-
MTT Addition: After the desired incubation period (e.g., 48-72 hours), MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Apoptosis Assay (TUNEL)
-
Cell Preparation: Cells are grown on coverslips and treated as required.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Staining: Apoptotic cells are detected using an in situ cell death detection kit (e.g., Roche) according to the manufacturer's protocol.
-
Microscopy: Stained cells are visualized and quantified using a fluorescence microscope. The percentage of TUNEL-positive cells is determined.
Discussion and Conclusion
The cross-validation of this compound with genetic knockdown of eEF2K reveals a high degree of concordance in their primary effect: the inhibition of eEF2 phosphorylation. However, the downstream cellular consequences can be context-dependent.
-
Concordant Effects: In many instances, both pharmacological inhibition and genetic knockdown of eEF2K produce similar phenotypes. For example, both can sensitize certain cancer cells to other therapies.
-
Divergent Effects: In some cellular contexts, the outcomes of this compound treatment and eEF2K knockdown can differ. For instance, in colon cancer cells, eEF2K knockdown induces a pro-survival autophagic response, an effect not consistently observed with this compound. This could be due to off-target effects of the inhibitor, compensatory mechanisms that arise during the longer-term depletion of the protein with siRNA, or different kinetics of target engagement.
Recommendations for Researchers:
-
Use Both Approaches: For robust target validation, it is recommended to use both this compound and genetic knockdown in parallel.
-
Consider Context: The choice of cell line and the specific biological question being addressed are critical, as the role of eEF2K can be highly context-dependent.
-
Control Experiments: Meticulous use of controls, including non-targeting siRNA and vehicle controls for this compound, is essential.
A Comparative Guide to A-484954 and Other Vasodilators for Research Professionals
This guide provides a detailed comparison of the novel vasodilator A-484954 with established vasodilating agents: Hydralazine, Sodium Nitroprusside, and Verapamil. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols.
Executive Summary
This compound is a selective inhibitor of eukaryotic elongation factor 2 kinase (eEF2K) that induces vasodilation through a unique multi-faceted mechanism.[1][2] Unlike traditional vasodilators that often target single pathways, this compound's action involves the production of nitric oxide (NO), activation of the β2-adrenergic receptor-Kir channel pathway, and renal vasorelaxation. This guide will delve into these mechanisms and present a comparative analysis with other well-known vasodilators, highlighting their respective signaling pathways, quantitative performance data, and the experimental designs used to elicit these findings.
Data Presentation: Comparative Vasodilator Potency
The following table summarizes the available quantitative data on the vasodilatory potency of the compared agents. It is important to note that a direct head-to-head comparison of this compound with the other vasodilators in the same experimental setup is not currently available in the public domain. The data for this compound is presented as effective concentrations from published studies, while EC50 values are provided for the comparator drugs from studies on isolated rat aorta pre-contracted with phenylephrine.
| Vasodilator | Mechanism of Action | Test System | Pre-contraction Agent | Potency (EC50 or Effective Concentration) | Reference |
| This compound | eEF2K inhibitor | Rat superior mesenteric artery | Noradrenaline | Relaxation observed at 10 µM | [2] |
| Hydralazine | Direct-acting; multiple mechanisms including inhibition of IP3-induced Ca2+ release | Human isolated arteries | Noradrenaline | - | |
| Sodium Nitroprusside | Nitric oxide (NO) donor | Human isolated arteries and veins | Noradrenaline | More effective on veins | |
| Verapamil | L-type calcium channel blocker | Human isolated arteries and veins | Noradrenaline, Serotonin, BaCl2 | Effective against all agonists | [3] |
Signaling Pathways
The vasodilatory effects of this compound and the comparator drugs are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
This compound Signaling Pathway
Caption: Signaling pathway of this compound-induced vasodilation.
Hydralazine Signaling Pathway
Caption: Signaling pathway of Hydralazine-induced vasodilation.
Sodium Nitroprusside Signaling Pathway
Caption: Signaling pathway of Sodium Nitroprusside-induced vasodilation.[4][5][6][7]
Verapamil Signaling Pathway
Caption: Signaling pathway of Verapamil-induced vasodilation.[8][9][10][11]
Experimental Protocols
The following is a generalized experimental protocol for assessing vasodilation in isolated rat aortic rings, a common method used in the preclinical evaluation of vasodilators.
Isolated Rat Aortic Ring Vasorelaxation Assay
1. Tissue Preparation:
-
Male Wistar rats (250-300 g) are euthanized by cervical dislocation.
-
The thoracic aorta is rapidly excised and placed in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).
-
The aorta is cleaned of adherent connective and adipose tissues and cut into rings of 3-5 mm in length.
2. Experimental Setup:
-
Aortic rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.
-
The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.
3. Vasoconstriction:
-
After equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor agent, typically phenylephrine (10⁻⁶ M) or noradrenaline (10⁻⁷ M), until a stable contractile plateau is reached.[12][13]
4. Vasodilation Measurement:
-
Cumulative concentration-response curves are generated by adding the test vasodilator (e.g., this compound, Hydralazine, Sodium Nitroprusside, or Verapamil) in increasing concentrations to the organ bath.
-
The relaxant response is recorded as the percentage decrease from the pre-contracted tension.
5. Data Analysis:
-
The EC50 value (the concentration of the vasodilator that produces 50% of the maximal relaxation) is calculated from the concentration-response curve to determine the potency of the vasodilator.
Experimental Workflow Diagram
Caption: Experimental workflow for ex vivo vasodilation assay.
Conclusion
This compound presents a novel approach to vasodilation through its targeted inhibition of eEF2K, leading to a cascade of downstream effects that collectively promote vascular relaxation. Its mechanism, involving nitric oxide production and modulation of ion channels, distinguishes it from traditional vasodilators. While direct comparative potency data with established agents like Hydralazine, Sodium Nitroprusside, and Verapamil is still emerging, the unique signaling pathway of this compound suggests its potential for further investigation in cardiovascular research and drug development. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to explore the therapeutic promise of this and other vasodilatory compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of endrallazine, hydrallazine and verapamil on human isolated arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]
- 5. Sodium Nitroprusside - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. mdpi.com [mdpi.com]
- 8. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Verapamil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. e-century.us [e-century.us]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Diuretic Effect of A-484954
This guide provides a comparative analysis of the diuretic effect of A-484954, a selective eukaryotic elongation factor 2 kinase (eEF2K) inhibitor, against two conventional diuretics, furosemide and hydrochlorothiazide. The information is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental methodologies, and an overview of the signaling pathways involved.
Quantitative Comparison of Diuretic Effects
The following table summarizes the diuretic effects of this compound, furosemide, and hydrochlorothiazide in spontaneously hypertensive rats (SHR), a common model for studying hypertension. It is important to note that the experimental conditions, including drug dosage, administration route, and measurement time points, vary across studies, which should be considered when making direct comparisons.
| Diuretic Agent | Dose and Administration | Animal Model | Key Findings |
| This compound | 2.5 mg/kg (intraperitoneal) | Spontaneously Hypertensive Rats (SHR) | Significantly increased urine output and urinary Na+ excretion at 9 hours post-administration.[1] |
| Furosemide | 20 mg/kg/day (intraperitoneal) | Spontaneously Hypertensive Rats (SHR) | Resulted in a two-fold increase in the fractional excretion of sodium.[2] |
| 1 mg/100g (intravenous) | Wistar Rats | Produced an 8-hour urine output of 16.5 ml and urinary sodium excretion of 2.05 mmol.[3] | |
| Hydrochlorothiazide | 1.5 mg/kg/day for 7 days (in drinking water) | Spontaneously Hypertensive Rats (SHR) | Did not cause a significant increase in urine output or electrolyte excretion over the 7-day period.[4] |
| 3 mg/kg for 1 day (in drinking water) | Spontaneously Hypertensive Rats (SHR) | Induced a transient increase in urine volume on the first day of treatment.[4] |
Experimental Protocols
This compound Diuretic Effect Study
-
Animal Model: 19- to 20-week-old male Spontaneously Hypertensive Rats (SHR).
-
Drug Administration: A single intraperitoneal injection of this compound at a dose of 2.5 mg/kg. The vehicle control group received 0.5% carboxymethyl cellulose.
-
Urine Collection and Analysis: Rats were housed in metabolic cages for urine collection over 9 hours. Urinary sodium concentration was measured using an ion electrode method.[1]
Furosemide Diuretic Effect Study
-
Animal Model: Young, pre-hypertensive Spontaneously Hypertensive Rats (SHR).
-
Drug Administration: Intraperitoneal injections of furosemide at a dose of 20 mg/kg/day.
-
Measurement: The study measured the fractional excretion of sodium to assess diuretic effect.[2]
Note: Another study in Wistar rats utilized a single intravenous dose of 1 mg/100g and collected urine for 8 hours to measure volume and sodium content.[3]
Hydrochlorothiazide Diuretic Effect Study
-
Animal Model: Spontaneously Hypertensive Rats (SHR).
-
Drug Administration: Hydrochlorothiazide was administered in the drinking water. An initial dose of 3 mg/kg/day was given on the first day, followed by 1.5 mg/kg/day for the subsequent 6 days.
-
Urine Collection and Analysis: Rats were housed in metabolic cages for daily measurement of water intake and urine production.[4]
Signaling Pathways and Mechanisms of Action
The diuretic effects of this compound, furosemide, and hydrochlorothiazide are mediated by distinct signaling pathways.
This compound Signaling Pathway
This compound induces diuresis in SHR through a mechanism that involves renal vasodilation. This is thought to be mediated by the activation of the Nitric Oxide (NO)/Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Angiotensin II Type 2 Receptor (AT2R) pathway.[1] Additionally, this compound may induce renal vasorelaxation through the involvement of β-adrenergic receptors, leading to an increase in renal blood flow.[5]
Comparative Diuretic Mechanisms
The following diagram illustrates the distinct primary sites and mechanisms of action of this compound, Furosemide, and Hydrochlorothiazide within the kidney.
Experimental Workflow Overview
A generalized workflow for evaluating the diuretic effect of a compound in a rodent model is depicted below. This process is fundamental to preclinical diuretic drug discovery and development.
References
- 1. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Pharmacokinetics and pharmacodynamics of furosemide after intravenous and oral administration to spontaneously hypertensive rats and DOCA-salt-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effect of Low Dose Thiazides on the Renin Angiotensin System in Genetically Hypertensive and Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induces diuretic effect via renal vasorelaxation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Hypotensive Effects of A-484954: A Comparative Guide for Researchers
This guide provides a comprehensive overview of the experimental validation of the hypotensive effects of A-484954, a selective inhibitor of eukaryotic elongation factor 2 kinase (eEF2K). The data presented here, compiled from various preclinical studies, demonstrates the compound's efficacy in different rodent models of hypertension and its mechanisms of action. While direct head-to-head comparisons with other classes of antihypertensive drugs are limited in the currently available literature, this guide offers a thorough comparison of this compound's performance under various experimental conditions, providing a solid foundation for further research and development.
Data Presentation: Quantitative Effects of this compound on Blood Pressure
The following tables summarize the key quantitative findings from studies investigating the impact of this compound on blood pressure in both normotensive and hypertensive rat models.
Table 1: Effect of this compound on Noradrenaline-Induced Blood Pressure Increase in Wistar Rats
| Treatment Group | Dose of this compound | Noradrenaline (NA) Dose | Change in Systolic Blood Pressure (SBP) | Change in Mean Blood Pressure (MBP) | Change in Diastolic Blood Pressure (DBP) |
| Control | - | 2-20 µg/kg | Increase | Increase | Increase |
| This compound | 122 µg/kg | 2-20 µg/kg | Significantly inhibited NA-induced increase[1] | Significantly inhibited NA-induced increase[1] | Significantly inhibited NA-induced increase[1] |
Table 2: Effect of this compound on Adrenaline-Induced Blood Pressure Changes in Wistar Rats
| Treatment Group | Dose of this compound | Adrenaline Dose | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) |
| Control | - | 14, 40 µg/kg | Increase | Decrease |
| This compound | 122 µg/kg | 14, 40 µg/kg | No effect on adrenaline-induced increase[2] | Potentiated adrenaline-induced decrease[2] |
Table 3: Effect of this compound on Isoproterenol-Induced Blood Pressure Changes in Wistar Rats
| Treatment Group | Dose of this compound | Isoproterenol Dose | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) |
| Control | - | Not specified | Not specified | Decrease |
| This compound | Not specified | Not specified | No effect on isoproterenol-induced decrease[2] | Potentiated isoproterenol-induced decrease[2] |
Table 4: Effect of this compound on Angiotensin II-Induced Blood Pressure Increase in Wistar Rats
| Treatment Group | Dose of this compound | Angiotensin II Dose | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) |
| Control | - | Not specified | Increase | Increase |
| This compound | Not specified | Not specified | Prevented Ang II-induced increase[2] | Prevented Ang II-induced increase[2] |
Table 5: Hypotensive and Diuretic Effects of this compound in Spontaneously Hypertensive Rats (SHR)
| Animal Model | Treatment | Duration | Effect on Blood Pressure | Diuretic Effect |
| 15-week-old SHR | This compound | Acute | Lowered blood pressure[3] | - |
| 19- to 20-week-old SHR | This compound | Not specified | Lowered blood pressure[4] | Induced diuresis and increased urinary Na+ excretion[4] |
| OLETF rats (hypertensive and diabetic) | This compound (2.5 mg/kg/day) | 7 days | Decrease in systolic blood pressure[5] | Diuretic effect[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Induction of Acute Hypertension and Blood Pressure Measurement in Rats
-
Animal Model: Male Wistar rats or Spontaneously Hypertensive Rats (SHR) are commonly used.[2][3]
-
Anesthesia: Rats are anesthetized, typically with urethane (1.5 g/kg, i.p.).[2]
-
Cannulation: The right carotid artery is cannulated for blood pressure measurement.[2][3] The right jugular vein is cannulated for intravenous drug administration.
-
Blood Pressure and Heart Rate Monitoring: A pressure transducer connected to the carotid cannula is used to measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean blood pressure (MBP). Heart rate (HR) is also monitored.
-
Induction of Hypertension:
-
This compound Administration: this compound is administered intravenously, typically as a pretreatment before the hypertensive agent.[1]
Isometric Tension Measurement in Isolated Arteries
-
Tissue Preparation: The superior mesenteric artery is isolated from rats.[1] The endothelium may be intact or denuded depending on the experimental aim.
-
Apparatus: Artery rings are mounted in an organ bath containing Krebs solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Contraction and Relaxation Measurement: Changes in isometric tension are recorded. Arteries are pre-contracted with an agonist like noradrenaline or phenylephrine.[1] The relaxing effect of this compound is then measured.
-
Investigating Mechanisms: To elucidate the mechanism of action, various inhibitors can be used, such as:
Diuresis Measurement in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: 19- to 20-week-old male SHR are used.[4]
-
Housing: Rats are housed in metabolic cages to allow for urine collection.
-
This compound Administration: this compound is administered, and urine output is measured over a specific period.
-
Analysis: Urine volume and urinary sodium (Na+) excretion are quantified.[4]
-
Mechanism Investigation: The role of nitric oxide can be investigated by co-administering L-NAME.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for this compound's hypotensive effects and a typical experimental workflow.
Caption: Proposed mechanism of this compound-induced vasorelaxation.
Caption: Signaling pathway of this compound-induced diuresis in SHR.[4]
Caption: Workflow for in vivo validation of hypotensive agents.
References
- 1. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eukaryotic elongation factor 2 kinase inhibitor, A484954 potentiates β-adrenergic receptor agonist-induced acute decrease in diastolic blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eukaryotic elongation factor 2 kinase inhibitor, A484954 lowered blood pressure in spontaneously hypertensive rats via inducing vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The eukaryotic elongation factor 2 kinase inhibitor, A484954, induces hypoglycaemic and hypotensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A-484954: A Novel eEF2K Inhibitor for Pulmonary Hypertension Compared to Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of A-484954, a selective inhibitor of eukaryotic elongation factor 2 kinase (eEF2K), against established treatments for pulmonary hypertension (PH). The information is based on available preclinical data, primarily from the monocrotaline (MCT)-induced rat model of pulmonary arterial hypertension (PAH), a widely used model for studying the pathophysiology of the disease and for evaluating novel therapeutic agents.
Executive Summary
Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. Current therapeutic strategies primarily target vasodilation and include endothelin receptor antagonists (ERAs), phosphodiesterase-5 (PDE5) inhibitors, soluble guanylate cyclase (sGC) stimulators, and prostacyclin analogs. This compound represents a novel approach by targeting eEF2K, an enzyme implicated in vascular remodeling and inflammation. Preclinical studies suggest that this compound can attenuate the development of pulmonary hypertension and its pathological consequences. This guide offers an objective comparison of the preclinical efficacy of this compound with other prominent PH treatments, based on data from the MCT-induced rat model.
Mechanism of Action: A Comparative Overview
The therapeutic agents for pulmonary hypertension act on distinct signaling pathways that regulate vascular tone, proliferation, and remodeling.
-
This compound (eEF2K Inhibitor): this compound is a selective, ATP-competitive inhibitor of eukaryotic elongation factor 2 kinase (eEF2K)[1]. eEF2K is a Ca2+/calmodulin-dependent protein kinase that, when activated, phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2), leading to an inhibition of protein synthesis. In the context of pulmonary hypertension, eEF2K has been shown to be involved in reactive oxygen species (ROS)-dependent vascular remodeling[1][2]. By inhibiting eEF2K, this compound is thought to mitigate pulmonary arterial hypertrophy and fibrosis[1][2]. Its mechanism also involves vasorelaxation through the activation of the nitric oxide (NO)/Nrf2/AT2R pathway, stimulation of β2-adrenergic receptors, and the opening of inward rectifier K+ channels.
-
Endothelin Receptor Antagonists (ERAs): (e.g., Bosentan, Ambrisentan, Macitentan) Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth muscle cell mitogen. ERAs block the binding of ET-1 to its receptors (ETA and ETB) on smooth muscle cells, thereby preventing vasoconstriction and cellular proliferation[3][4][5][6].
-
Phosphodiesterase-5 (PDE5) Inhibitors: (e.g., Sildenafil, Tadalafil) PDE5 inhibitors prevent the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway. Increased cGMP levels lead to smooth muscle relaxation and vasodilation in the pulmonary arteries[7][8][9][10][11][12][13][14][15].
-
Soluble Guanylate Cyclase (sGC) Stimulators: (e.g., Riociguat) sGC is the receptor for NO. sGC stimulators directly stimulate the enzyme, both in the presence and absence of NO, leading to increased cGMP production and subsequent vasodilation and anti-proliferative effects[16][17][18][19][20].
-
Prostacyclin Analogs: (e.g., Beraprost, Iloprost, Treprostinil) Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation. Prostacyclin analogs mimic the effects of endogenous PGI2 by binding to the prostacyclin receptor (IP receptor), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes vasodilation and inhibits smooth muscle cell proliferation[21][22][23][24][25][26][27].
Signaling Pathway Diagrams
Figure 1: this compound Signaling Pathway.
Figure 2: Endothelin Receptor Antagonist (ERA) Signaling Pathway.
Figure 3: PDE5 Inhibitor and sGC Stimulator Signaling Pathway.
Figure 4: Prostacyclin Analog Signaling Pathway.
Preclinical Efficacy in the Monocrotaline (MCT)-Induced Rat Model of PAH
The following tables summarize key quantitative data from preclinical studies using the MCT-induced rat model. It is important to note that these are indirect comparisons, as the studies were not conducted head-to-head. Variations in experimental protocols, such as the timing of drug administration and the duration of the study, can influence the outcomes.
Table 1: Effects on Pulmonary Artery Pressure (PAP)
| Treatment | Dosage and Administration | Change in Mean PAP (mmHg) | Reference |
| This compound | 2.5 mg/kg/day, i.p., for 14 days | Inhibited MCT-induced increase | [1][2] |
| Bosentan | 300 mg/kg/day, in food, for 4 weeks | Significantly attenuated MCT-induced increase | [28][29] |
| Ambrisentan | 0.2 mg/kg/day, p.o., for 4 weeks | Lowered RV pressure at weeks 2 and 4 | [30][31][32][33] |
| Macitentan | 10 mg/kg/day, for 14 days | Slowed the progression of PAH | [34] |
| Macitentan | 30 mg/kg/day, from day 11 | Less severe PAH development | [35][36] |
| Sildenafil | 1.7 mg/kg/day, for 3 weeks | Significantly suppressed MCT-induced increase | [11][14] |
| Sildenafil | Chronic administration | Significantly inhibited development of PAH | [7][13][15] |
| Tadalafil | 10 mg/kg/day, for 3 weeks | Maintained mPAP within normal range | [8][9][10][12][37] |
| Beraprost | 30 and 100 µg/kg/day | Decreased the degree of PH | [21][26][38] |
Table 2: Effects on Right Ventricular Hypertrophy (RVH)
| Treatment | Dosage and Administration | Change in RVH (RV/LV+S ratio or RV weight) | Reference |
| This compound | 2.5 mg/kg/day, i.p., for 14 days | Inhibited MCT-induced PA hypertrophy | [1][2] |
| Bosentan | 300 mg/kg/day, in food, for 4 weeks | Significantly reduced RV hypertrophy | [28] |
| Ambrisentan | 0.2 mg/kg/day, p.o., for 4 weeks | Recovery in RV/(LV+S) at week 4 | [30][31][32][33][39] |
| Macitentan | 30 mg/kg/day, from day 11 | More pronounced RVH in MCT than MACI group | [34][35][36][40] |
| Sildenafil | Chronic administration | Inhibited development of RVH | [7][15] |
| Tadalafil | 10 mg/kg/day, for 3 weeks | Attenuated RVH | [8][9][10][12][37] |
| Beraprost | 30 µg/kg/day | Decreased RV free wall to LV+septum weight ratio | [21][26][38][41] |
Experimental Protocols
A standardized experimental model is crucial for comparing the efficacy of different compounds. The monocrotaline-induced pulmonary hypertension model in rats is widely used for this purpose.
Figure 5: General Experimental Workflow for the MCT-Induced PAH Model.
Key Methodologies:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) is administered to induce pulmonary arterial hypertension[1][2][42].
-
This compound Administration: In the key preclinical study, this compound was administered via intraperitoneal injection at a dose of 2.5 mg·kg⁻¹·day⁻¹ for 14 days, starting after the induction of PAH[1][2].
-
Comparator Drug Administration:
-
Bosentan: Administered as a food admix at 300 mg/kg/day for 4 weeks[28][43][44].
-
Ambrisentan: Administered orally at 0.2 mg/kg/day for 4 weeks[30][31][32].
-
Macitentan: Administered at 10 or 30 mg/kg/day, with treatment starting at different time points post-MCT injection[34][35][36].
-
Sildenafil: Administered in drinking water or by gavage at varying doses (e.g., 1.7 to 100 mg/kg/day) for several weeks[7][11][13][14][15].
-
Tadalafil: Administered by gavage at doses ranging from 0.5 to 10 mg/kg/day for 3 weeks[8][9][10][12][37].
-
Beraprost: Administered at doses of 30 and 100 µg/kg/day[21][26][38].
-
-
Hemodynamic Assessment: Pulmonary artery pressure is measured directly via right heart catheterization.
-
Assessment of Right Ventricular Hypertrophy: The ratio of the right ventricular free wall weight to the left ventricular free wall plus septum weight (RV/LV+S) is calculated.
-
Histopathology: Lung and heart tissues are examined for vascular remodeling, including medial wall thickness of pulmonary arterioles, and fibrosis.
Discussion and Future Directions
The available preclinical data suggests that this compound, through its unique mechanism of inhibiting eEF2K, holds promise as a therapeutic agent for pulmonary hypertension. Its ability to attenuate vascular remodeling, a key pathological feature of PAH, is a significant finding.
However, the current evidence is limited to a single primary preclinical study. To establish a more definitive comparison with existing therapies, further research is warranted:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing this compound with standard-of-care agents like ERAs, PDE5 inhibitors, and prostacyclin analogs in the MCT model are essential for a direct assessment of relative efficacy.
-
Different Animal Models: Evaluating this compound in other animal models of pulmonary hypertension, such as the hypoxia-induced or Sugen/hypoxia models, would provide a more comprehensive understanding of its therapeutic potential across different etiologies of the disease.
-
Clinical Trials: Ultimately, randomized controlled clinical trials in patients with pulmonary hypertension are necessary to determine the safety and efficacy of this compound in humans.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Eukaryotic elongation factor 2 kinase mediates monocrotaline-induced pulmonary arterial hypertension via reactive oxygen species-dependent vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into Endothelin Receptors in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Endothelin and Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 7. Chronic sildenafil treatment inhibits monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tadalafil, a long-acting inhibitor of PDE5, improves pulmonary hemodynamics and survival rate of monocrotaline-induced pulmonary artery hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Additive effect of tadalafil and simvastatin on monocrotaline-induced pulmonary hypertension rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tadalafil, a Long-Acting Inhibitor of PDE5, Improves Pulmonary Hemodynamics and Survival Rate of Monocrotaline-Induced Pulmonary Artery Hypertension in Rats [jstage.jst.go.jp]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Sildenafil Reduces Inflammation and Prevents Pulmonary Arterial Remodeling of the Monocrotaline - induced Disease in the Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral sildenafil prevents and reverses the development of pulmonary hypertension in monocrotaline-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. Soluble guanylate cyclase stimulators in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. publications.ersnet.org [publications.ersnet.org]
- 19. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. Protective effect of beraprost sodium, a stable prostacyclin analogue, in development of monocrotaline-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. publications.ersnet.org [publications.ersnet.org]
- 23. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Prostacyclin receptor signalling and cell proliferation: Role in pulmonary hypertension. - UCL Discovery [discovery.ucl.ac.uk]
- 25. role-of-prostacyclin-in-pulmonary-hypertension - Ask this paper | Bohrium [bohrium.com]
- 26. atsjournals.org [atsjournals.org]
- 27. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Bosentan, sildenafil, and their combination in the monocrotaline model of pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Monocrotaline-Induced Pulmonary Arterial Hypertension and Bosentan Treatment in Rats: Focus on Plasma and Erythrocyte Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 33. researchgate.net [researchgate.net]
- 34. Monocrotaline-induced pulmonary arterial hypertension: Time-course of injury and comparative evaluation of macitentan and Y-27632, a Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Macitentan treatment retards the progression of established pulmonary arterial hypertension in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Macitentan treatment retards the progression of established pulmonary arterial hypertension in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. A Combination of Oral Sildenafil and Beraprost Ameliorates Pulmonary Hypertension in Rats - ProQuest [proquest.com]
- 39. journals.physiology.org [journals.physiology.org]
- 40. ahajournals.org [ahajournals.org]
- 41. journals.physiology.org [journals.physiology.org]
- 42. mdpi.com [mdpi.com]
- 43. Inhaled bosentan microparticles for the treatment of monocrotaline-induced pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. 2024.sci-hub.se [2024.sci-hub.se]
Confirming the Role of eEF2K in Hypertension with A-484954: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective eukaryotic Elongation Factor 2 Kinase (eEF2K) inhibitor, A-484954, in the context of hypertension research. It objectively evaluates its performance against other alternatives, supported by experimental data, to elucidate the critical role of eEF2K in the pathophysiology of hypertension.
Executive Summary
Eukaryotic Elongation Factor 2 Kinase (eEF2K) has emerged as a promising therapeutic target for hypertension.[1][2][3][4] Its upregulation in the vascular system of hypertensive models suggests a key role in the disease's development.[5][6] this compound is a potent and selective inhibitor of eEF2K, which has been instrumental in confirming the kinase's role in hypertension.[7][8] This guide will detail the experimental evidence supporting the use of this compound and compare its efficacy and mechanisms of action with other investigational compounds.
This compound vs. Alternative eEF2K Inhibitors
The primary tool for dissecting the function of eEF2K in hypertension has been the use of small molecule inhibitors. This compound stands out for its selectivity and has been more extensively characterized in hypertension models compared to other compounds like NH125.[7][9]
| Inhibitor | Selectivity | In Vivo Efficacy (Hypertension) | Mechanism of Action | Reference |
| This compound | High selectivity for eEF2K (IC50 = 280 nM)[10] | Demonstrated to lower blood pressure in spontaneously hypertensive rats (SHR)[5][11] | Induces vasorelaxation via endothelium-derived relaxing factors, inhibits vascular smooth muscle cell proliferation and migration, and promotes diuresis.[1][2][5][12][13][14] | [1][5][7][11][12] |
| NH125 | eEF2K inhibitor (IC50 = 60 nM), but its effects on eEF2 phosphorylation have been debated.[8][15] | Shown to reduce blood pressure in SHR.[6][9] | Reduces reactive oxygen species production and vascular inflammation.[6] | [6][9] |
| Rotterlin | Inhibits eEF2K (IC50 = 5.3 µM) but is a non-selective kinase inhibitor.[8] | Not extensively studied in hypertension models. | Broad kinase inhibition profile complicates interpretation of its effects. | [8] |
Experimental Data Supporting the Role of eEF2K and this compound in Hypertension
A series of preclinical studies have solidified the role of eEF2K in hypertension and the utility of this compound as a research tool and potential therapeutic lead.
In Vivo Blood Pressure Reduction
This compound has been shown to effectively lower blood pressure in spontaneously hypertensive rats (SHR), a widely used animal model for essential hypertension.
| Animal Model | Treatment | Dose | Effect on Blood Pressure | Reference |
| Spontaneously Hypertensive Rats (SHR) | This compound (intravenous) | 122 µg/kg | Significantly lowered blood pressure.[5] | [5] |
| Spontaneously Hypertensive Rats (SHR) | This compound (intraperitoneal) | 2.5 mg/kg | Increased urine output and sodium excretion, contributing to blood pressure reduction.[11] | [11] |
| Wistar Rats | This compound (intravenous) | 122 µg/kg | Inhibited noradrenaline-induced increase in blood pressure.[7][9] | [7][9] |
Vasorelaxation and Endothelial Function
This compound induces vasorelaxation, a key mechanism for lowering blood pressure, by acting on the vascular endothelium.
| Experiment | Tissue/Cell Type | Treatment | Key Findings | Reference |
| Isometric Contraction | Mesenteric Arteries (SHR) | This compound | Induced relaxation, which was inhibited by NOS inhibitors (L-NAME), indicating a nitric oxide-dependent mechanism.[5] | [5] |
| eNOS Dimerization | Human Endothelial Cells | This compound | Promoted the dimerization of endothelial nitric oxide synthase (eNOS), a key step in NO production.[5] | [5] |
| Renal Artery Contraction | Isolated Renal Arteries (SHR) | This compound (10 μM) | Induced vasorelaxation, which was inhibited by the β-adrenergic receptor antagonist propranolol.[11] | [11] |
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration
The proliferation and migration of VSMCs contribute to the vascular remodeling seen in hypertension. eEF2K and its inhibition by this compound play a crucial role in these processes.[1][2]
| Experiment | Cell Type | Treatment | Effect | Reference |
| Cell Proliferation Assay (BrdU incorporation) | Rat Mesenteric Arterial SMCs | This compound (10 µM) | Significantly inhibited PDGF-BB-induced proliferation.[1][2] | [1][2] |
| Cell Migration Assay (Boyden chamber) | Rat Mesenteric Arterial SMCs | This compound (10 µM) | Significantly inhibited PDGF-BB-induced migration.[1][2] | [1][2] |
| Western Blotting | Rat Mesenteric Arterial SMCs | This compound (10 µM) | Inhibited PDGF-BB-induced phosphorylation of eEF2K, ERK, Akt, p38, and HSP27.[1][2] | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by eEF2K and this compound in the context of hypertension, as well as a typical experimental workflow for evaluating the inhibitor's effects.
References
- 1. Eukaryotic elongation factor 2 kinase controls proliferation and migration of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eukaryotic-elongation-factor-2-kinase-controls-proliferation-and-migration-of-vascular-smooth-muscle-cells - Ask this paper | Bohrium [bohrium.com]
- 3. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 4. Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eukaryotic elongation factor 2 kinase inhibitor, A484954 lowered blood pressure in spontaneously hypertensive rats via inducing vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eukaryotic elongation factor 2 kinase regulates the development of hypertension through oxidative stress-dependent vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induces diuretic effect via renal vasorelaxation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats [jstage.jst.go.jp]
- 15. mdpi.com [mdpi.com]
Independent Verification of A-484954's Effect on SGLT2 Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data on the effect of A-484954 on Sodium-Glucose Cotransporter 2 (SGLT2) expression. This compound is a selective inhibitor of eukaryotic elongation factor 2 kinase (eEF2K)[1][2]. Recent studies have explored its potential off-target effects on SGLT2, a key transporter in renal glucose reabsorption and a target for a major class of anti-diabetic drugs. This guide contrasts the findings from different preclinical models and compares the effects of this compound with established SGLT2 inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the impact of this compound on physiological parameters and SGLT2 expression, alongside comparative data for established SGLT2 inhibitors.
Table 1: Effects of this compound on Key Physiological and Molecular Parameters in Different Diabetic Rat Models
| Parameter | Otsuka Long-Evans Tokushima Fatty (OLETF) Rats[1][3] | Zucker Fatty Diabetes Mellitus (ZFDM) Rats[4] |
| This compound Dose | 2.5 mg/kg/day (i.p.) for 7 days | 2.5 mg/kg/day (i.p.) for 15 days |
| Blood Glucose | Decreased | Significantly Reduced |
| Urinary Glucose Excretion | Increased | No Change |
| Kidney SGLT2 Protein Expression | Decreased | Not Assessed |
| Kidney SGLT2 mRNA Expression | Not Assessed | No Change |
Table 2: Comparative Effects of Established SGLT2 Inhibitors on SGLT2 Expression in Various Models
| Compound | Model | Effect on SGLT2 Expression | Reference |
| Dapagliflozin | Streptozotocin-induced diabetic mice | No effect on SGLT2 expression. | [1] |
| Canagliflozin | Diet-induced obese mice | Decreased renal SGLT2 protein expression. | [2] |
| Empagliflozin | Akita mice and BTBR ob/ob mice | No effect on SGLT2 expression. | [2] |
| Empagliflozin | Angiotensin II-treated rats | Prevented the Ang II-induced increase in SGLT2 expression in the aorta. | [5] |
Experimental Protocols
Study 1: this compound in Otsuka Long-Evans Tokushima Fatty (OLETF) Rats[1][3]
-
Animal Model: Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for type 2 diabetes, and Long-Evans Tokushima Otsuka (LETO) rats as a control.
-
Treatment: this compound was administered via intraperitoneal (i.p.) injection at a dose of 2.5 mg/kg/day for 7 consecutive days.
-
Key Parameters Measured: Blood and urinary glucose levels, systolic blood pressure, and protein expression of SGLT2 in the kidney.
-
Method for SGLT2 Expression Analysis: Western blotting was used to determine the protein expression level of SGLT2 in isolated kidney tissues.
Study 2: this compound in Zucker Fatty Diabetes Mellitus (ZFDM) Rats[4]
-
Animal Model: Zucker fatty diabetes mellitus (ZFDM) rats, another model of obesity and type 2 diabetes.
-
Treatment: this compound was administered via intraperitoneal (i.p.) injection at a dose of 2.5 mg/kg/day for 15 days.
-
Key Parameters Measured: Blood and urine glucose levels, and mRNA expression of SGLT2 in the kidney.
-
Method for SGLT2 Expression Analysis: mRNA expression of SGLT2 was measured, likely via quantitative polymerase chain reaction (qPCR).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound on SGLT2 expression and the general workflow for the key experimental procedures.
Caption: Proposed signaling pathway of this compound's effect on SGLT2 expression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The eukaryotic elongation factor 2 kinase inhibitor, A484954, induces hypoglycaemic and hypotensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective eukaryotic elongation factor 2 kinase inhibitor, A484954 lowered blood glucose in Zucker fatty diabetes mellitus rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guidance for A-484954
For laboratory professionals engaged in drug development and research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This document provides crucial safety information and detailed disposal procedures for A-484954, a selective inhibitor of eukaryotic elongation factor-2 kinase (eEF2K).
Chemical and Physical Properties
A comprehensive understanding of a compound's properties is the first step in safe handling. The quantitative data for this compound is summarized below.
| Property | Value | Source |
| Molecular Weight | 289.29 g/mol | |
| Formula | C₁₃H₁₅N₅O₃ | |
| Purity | ≥98% (HPLC) | |
| Appearance | Powder | [1] |
| Solubility | DMSO: 2.89 mg/mL (10 mM) | |
| IC₅₀ | 280 nM for eEF2K | [2][3] |
| CAS Number | 142557-61-7 | |
| Storage | Store at +4°C |
Mechanism of Action: eEF2K Inhibition
This compound functions as a highly selective inhibitor of eukaryotic elongation factor-2 kinase (eEF2K).[2][3] This inhibition prevents the phosphorylation of eukaryotic elongation factor 2 (eEF2), a key protein involved in the elongation phase of protein synthesis.
Experimental Protocols: Stock Solution Preparation
To ensure accurate experimental results, proper preparation of stock solutions is critical.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add 345.8 µL of DMSO to 1 mg of this compound (Molecular Weight: 289.29).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to 3 months.[4]
Proper Disposal Procedures for this compound
According to a Safety Data Sheet from Merck Millipore, this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH).[5] However, it is imperative to follow institutional and local regulations for chemical waste disposal. The following workflow provides a general guideline for the proper disposal of this compound.
Step-by-Step Disposal Guidance:
-
Consult Local Guidelines: Always begin by consulting your institution's Environmental Health and Safety (EH&S) department for specific protocols regarding non-hazardous chemical waste. Local and state regulations may have additional requirements.
-
Segregate Waste: Collect waste containing this compound in a designated, sealed container. Ensure it is segregated from incompatible materials.
-
Labeling: Clearly label the waste container with the full chemical name: "this compound Waste".
-
Collection and Disposal: Arrange for the collection of the chemical waste through your institution's established procedures, which may involve your EH&S department or a licensed chemical waste contractor.
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
References
Personal protective equipment for handling A-484954
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the eEF2K inhibitor, A-484954.
This document provides crucial safety and logistical information for the handling of this compound (CAS 142557-61-7), a potent and selective inhibitor of eukaryotic elongation factor-2 kinase (eEF2K). Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound. The following table summarizes the recommended equipment.
| Area of Protection | Required PPE | Specifications & Best Practices |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be used in accordance with government standards such as EN166(EU) or NIOSH (US). |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. Ensure gloves are inspected prior to use and replaced if damaged. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
First Aid Measures
In the event of exposure to this compound, follow these first aid protocols.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Handling and Storage
Proper handling and storage are critical for both safety and maintaining the chemical's stability.
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes. Avoid inhalation of dust or aerosols. Use in a well-ventilated area. |
| Storage | Store in a tightly closed container. Recommended storage temperature is -20°C. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
| Waste Type | Disposal Method |
| Unused Product | Dispose of as hazardous waste. Contact a licensed professional waste disposal service. |
| Contaminated Packaging | Dispose of as unused product. |
Experimental Workflow: General Handling of this compound
The following diagram outlines a standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
Physical and Chemical Properties
| Property | Value |
| Appearance | Off-white solid/powder[1] |
| Molecular Formula | C13H15N5O3[2] |
| Molecular Weight | 289.29 g/mol [2] |
| Solubility | Soluble in DMSO[1][2] |
| Storage Temperature | -20°C[2] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
